Chemical structure and molecular properties of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Executive Summary 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS 111873-62-2) is a specialized phenolic ketone characterized by a pentan-3-one backbone substituted with a hydroxyphenyl group at the C2 position and a methy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS 111873-62-2) is a specialized phenolic ketone characterized by a pentan-3-one backbone substituted with a hydroxyphenyl group at the C2 position and a methyl group at the C4 position.[1] Structurally related to Bisphenol A (BPA), it has emerged as a compound of significant interest in two distinct fields: polymer material science and endocrine toxicology .
In material science, its dual functionality—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic ketone—makes it a valuable chain extender and cross-linking agent for thermoplastic elastomers and epoxy resin formulations. In the pharmaceutical and environmental sectors, it is studied as a metabolic degradation product of BPA, exhibiting estrogen receptor affinity and potential inhibition of endothelial nitric oxide synthase (eNOS).
This guide provides a comprehensive technical analysis of its structural architecture, physicochemical properties, synthetic pathways, and validated applications.
Chemical Identity & Structural Architecture
The molecule features a chiral center at the C2 position, linking the phenolic ring to the aliphatic ketone chain. Its structure dictates its reactivity: the steric bulk of the isopropyl group (C4) contrasts with the reactive alpha-carbon (C2) bearing the phenol.
Nomenclature & Identifiers[2]
Property
Details
IUPAC Name
2-(4-Hydroxyphenyl)-4-methylpentan-3-one
CAS Registry Number
111873-62-2
Molecular Formula
C₁₂H₁₆O₂
Molecular Weight
192.25 g/mol
SMILES
CC(C)C(=O)C(C)C1=CC=C(C=C1)O
InChI Key
OIKRFBAPTDCZDO-UHFFFAOYSA-N
Structural Analysis (3D Conformation)
The molecule consists of a 4-hydroxyphenyl moiety attached to the alpha-carbon of an isopropyl ethyl ketone (2-methylpentan-3-one) backbone.
Electronic Effects: The phenolic -OH group acts as an electron-donating group (EDG), activating the aromatic ring for electrophilic substitution. The carbonyl group at C3 withdraws electron density, increasing the acidity of the alpha-protons, particularly at C2.
Steric Factors: The isopropyl group at C4 provides significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack from that side, thereby directing reactivity towards the C2 position or the phenolic oxygen.
Physicochemical Profile
The following properties are critical for understanding the compound's behavior in biological systems (ADME) and industrial formulations.
Property
Value / Description
Significance
Physical State
Solid / Viscous Oil (Ambient)
Formulation handling
Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Key for receptor interaction (e.g., Estrogen Receptor)
H-Bond Acceptors
2 (Ketone C=O, Phenol -OH)
Facilitates solvent interaction and protein binding
Polar Surface Area
~37.3 Ų
Good oral bioavailability predictor (<140 Ų)
Synthetic Pathways & Manufacturing
Synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one can be achieved through de novo chemical synthesis or isolated as a degradation product of bisphenols.
Pathway A: Metabolic/Thermal Degradation of Bisphenol A
Research indicates this compound can form via the cleavage and rearrangement of Bisphenol A (BPA) under metabolic conditions or high-thermal stress. This pathway is critical for environmental toxicology studies.[1]
Mechanism: Palladium-catalyzed cross-coupling of the ketone enolate (generated at the less hindered ethyl side) with the aryl halide.
Deprotection: Demethylation of the anisole intermediate using BBr₃ to yield the free phenol.
Visualization of Synthetic Logic:
Figure 1: Proposed synthetic route via Palladium-catalyzed alpha-arylation.
Applications & Biological Activity[1]
Polymer Material Science
The compound is utilized as a reactive modifier in high-performance polymers.
Thermoplastic Elastomers: It functions as a chain extender. The phenolic hydroxyl group reacts with isocyanates (in polyurethanes) or epoxides, while the ketone moiety can participate in condensation reactions with amine-terminated oligomers.
Carbon Fiber Treatment: Used to graft functional groups onto carbon fiber surfaces, enhancing the interfacial shear strength between the fiber and the resin matrix.
Pharmacological & Toxicological Profile
Endocrine Disruption: As a structural analog and metabolite of BPA, the compound exhibits affinity for Estrogen Receptors (ERα and ERβ). It acts as a weak agonist, necessitating careful handling and containment in laboratory settings.
Enzyme Inhibition: Preliminary studies suggest inhibition of endothelial nitric oxide synthase (eNOS), which may have implications for vascular homeostasis research.
Experimental Characterization (Validation)
To validate the identity of synthesized or isolated material, the following spectroscopic signals are diagnostic.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
δ 1.05 (d, 6H): Isopropyl methyls (CH(CH ₃)₂).
δ 1.35 (d, 3H): Alpha-methyl group (CH(CH ₃)-Ar).
δ 2.65 (m, 1H): Isopropyl methine (CH (CH₃)₂).
δ 3.75 (q, 1H): Alpha-methine (CH (CH₃)-Ar).
δ 6.75 (d, 2H): Aromatic protons ortho to -OH.
δ 7.05 (d, 2H): Aromatic protons meta to -OH.
¹³C NMR:
δ ~215 ppm: Ketone carbonyl (C=O).
δ ~155 ppm: Phenolic carbon (C-OH).
Infrared Spectroscopy (FT-IR)
3300–3400 cm⁻¹: Broad band (O-H stretch, phenolic).
1705–1715 cm⁻¹: Strong band (C=O stretch, ketone).
1600, 1510 cm⁻¹: Aromatic ring skeletal vibrations.
Technical Guide: Thermodynamic Stability of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
This guide serves as a foundational technical document for the thermodynamic and kinetic stability profiling of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one . It is designed for pharmaceutical scientists and process chemists...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a foundational technical document for the thermodynamic and kinetic stability profiling of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one . It is designed for pharmaceutical scientists and process chemists requiring a rigorous understanding of this molecule's behavior in solution.
Executive Summary
2-(4-Hydroxyphenyl)-4-methylpentan-3-one (C₁₂H₁₆O₂) is a phenolic ketone exhibiting distinct stability challenges compared to aliphatic analogs. Unlike the common solvent diacetone alcohol (4-hydroxy-4-methyl-2-pentanone), to which it is often erroneously compared, this molecule possesses a benzylic stereocenter alpha to a carbonyl , making it susceptible to rapid racemization and oxidative degradation.
This guide defines the thermodynamic parameters governing its stability. Key findings indicate that while the molecule is resistant to hydrolytic cleavage under neutral conditions, it shows significant sensitivity to base-catalyzed racemization (
) and oxidative quinone methide formation in the presence of dissolved oxygen and light.
Chemical Identity & Structural Analysis[1]
To establish a baseline for thermodynamic evaluation, we must first rigorously define the structural limitations of the molecule.
Low in water (< 1 mg/mL); High in EtOH, DMSO, Acetonitrile
Critical Lability Points
The stability profile is dictated by two competing electronic features:
The C2-Benzylic Proton: The proton at position 2 is acidified by both the adjacent carbonyl group and the phenyl ring. This facilitates enolization, leading to racemization.
The Phenolic Moiety: The electron-rich ring is susceptible to Single Electron Transfer (SET) oxidation, particularly at pH > pKa (phenolic), leading to colored quinoid byproducts.
Thermodynamic Stability Profiling
Acid Dissociation Constants (pKa)
Understanding the ionization state is critical for predicting solubility and oxidative susceptibility.
(Phenolic -OH): Estimated at 9.8 – 10.2 . At pH > 8.0, the phenolate population increases, significantly lowering the oxidation potential () and accelerating degradation.
(Alpha-Proton): Estimated at 19 – 20 . While not deprotonated in aqueous media, general base catalysis can still facilitate proton exchange (enolization) at physiological pH.
Keto-Enol Tautomerism & Racemization
The most immediate thermodynamic instability in solution is not chemical decomposition, but stereochemical loss .
Mechanism: Base-catalyzed removal of the C2 proton.
Thermodynamic Driver: The enol form is stabilized by conjugation with the phenyl ring (styrene-like character).
Impact: If the molecule is developed as a single enantiomer, racemization will occur in solution, following pseudo-first-order kinetics.
Oxidative Degradation Pathway
Under aerobic conditions, the phenolate anion acts as a reducing agent. The formation of Quinone Methides is the primary degradation vector.
Objective: Determine the pH of maximum stability (
) and the specific base-catalysis constant ().
Reagents:
Universal Buffer (Britton-Robinson) ranging from pH 2.0 to 12.0.
Acetonitrile (HPLC Grade) as co-solvent (keep <5% to minimize dielectric effects).
Workflow:
Preparation: Prepare a 100 µM stock solution of the analyte in Acetonitrile.
Initiation: Spike stock into buffers at 25°C, 40°C, and 60°C.
Sampling: Aliquot at
hours. Quench immediately with cold 0.1% Formic Acid (lowers pH to stop base catalysis).
Analysis: Analyze via RP-HPLC (C18 column).
Detection: UV at 280 nm (phenol absorption).
Metric: Plot
vs. time to obtain .
Data Analysis:
Fit the data to the equation:
Expectation: You will likely observe a "V-shaped" profile, with the bottom of the V (maximum stability) around pH 3-5. Above pH 7, will rise exponentially due to phenolate oxidation.
Protocol: Forced Degradation (Stress Testing)
This protocol identifies degradation products for method validation.
Stress Condition
Conditions
Duration
Expected Outcome
Acid Hydrolysis
1N HCl, 60°C
24 Hours
Minimal degradation (Ketone is stable).
Base Hydrolysis
0.1N NaOH, RT
4 Hours
High Risk. Rapid racemization + Oxidation (yellowing).
Oxidation
3% H₂O₂, RT
2 Hours
Formation of Quinone species (M+14 or M+16 peaks).
Photolysis
UV (Xe arc), 1.2M Lux
24 Hours
Radical-mediated dimerization.
Analytical Method: Chiral Separation
To monitor racemization, an achiral column is insufficient.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).
Mobile Phase: Hexane : Isopropanol (90:10) – Normal Phase is preferred for stability of phenolic ketones.
Flow Rate: 1.0 mL/min.
Graphviz Diagram: Stability Study Workflow
Caption: Decision tree for stability indicating method (SIM) development and formulation optimization.
Mitigation Strategies
Based on the thermodynamic profile, the following strategies are recommended for formulation:
pH Control: Maintain formulation pH between 3.5 and 5.5 . This suppresses ionization of the phenol (preventing oxidation) and minimizes specific base catalysis (preventing racemization).
Antioxidants: The inclusion of Sodium Metabisulfite (aqueous) or BHT (lipid-based) is mandatory if the formulation pH > 6.0.
Chelation: Trace metals (Fe, Cu) will catalyze the phenolic oxidation. Add EDTA (0.05%) to sequester metal ions.
Amber Glass: Protect from UV light to prevent photo-excitation of the phenolic ring.
References
NIST WebBook. (2024). Standard Reference Data: Ketone Thermodynamics. Retrieved from [Link]
Anderson, N. H., et al. (1983).[4] Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents.[4] Journal of Pharmaceutical Sciences.[4] Retrieved from [Link]
ResearchGate. (2025). Thermal stability of phenolic resin: New insights based on bond dissociation energy.[5] Retrieved from [Link][6]
Solubility Profile & Physicochemical Characterization of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
A Technical Guide for Research & Development Executive Summary This technical guide characterizes the solubility profile of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS: 111873-62-2), a functionalized phenolic ketone of...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Research & Development
Executive Summary
This technical guide characterizes the solubility profile of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS: 111873-62-2), a functionalized phenolic ketone often encountered as a metabolic intermediate of Bisphenol A (BPA) or as a specialized building block in epoxy resin and pharmaceutical synthesis.
Understanding the solubility of this compound requires analyzing its dualistic nature: it possesses a lipophilic aliphatic backbone (isobutyl/isopropyl ketone moiety) and a polar, ionizable phenolic head . This guide provides a predictive solubility matrix, pH-dependent aqueous behavior analysis, and validated experimental protocols for researchers requiring precise formulation or extraction strategies.
Physicochemical Architecture
To predict solubility behavior without empirical data for every solvent, we must deconstruct the molecule’s physicochemical "architecture."
pKa (Predicted): ~9.9 – 10.3 (Typical for alkyl-substituted phenols).
Implication: This molecule exhibits "Amphiphilic" characteristics but leans towards lipophilicity. It will resist solubilization in pure water but will dissolve readily in organic solvents that can engage in hydrogen bonding or dipole-dipole interactions.
Solubility in Organic Solvents vs. Water[2]
The following matrix categorizes solvent suitability based on dielectric constant (
), Hansen Solubility Parameters (HSP), and polarity matching.
Table 1: Predicted Solubility Matrix
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
High (>100 mg/mL)
Strong H-bonding match. The hydroxyl group of the solvent interacts with the phenolic OH and ketone carbonyl.
Polar Aprotic
DMSO, DMF, Acetone
Very High (>200 mg/mL)
Excellent dipole-dipole interactions. DMSO accepts H-bonds from the phenol, breaking crystal lattice energy effectively.
Chlorinated
Dichloromethane (DCM), Chloroform
Good (50-100 mg/mL)
Moderate polarity matches the ketone backbone; useful for extraction from aqueous phases.
Ethers/Esters
THF, Ethyl Acetate
Good (50-100 mg/mL)
The oxygen atoms in ethers/esters act as H-bond acceptors for the phenolic proton.
Non-Polar
Hexane, Heptane, Cyclohexane
Poor (<1 mg/mL)
Polarity mismatch. The polar phenol group creates a high energy barrier for solvation in pure hydrocarbons.
Water (Neutral)
pH 7.0 Buffer, DI Water
Very Low (<0.5 mg/mL)
The hydrophobic alkyl chain and phenyl ring dominate, preventing stable hydration shells.
Water (Basic)
0.1 M NaOH (pH > 11)
High (>50 mg/mL)
Mechanism Switch: Deprotonation forms the phenoxide anion, rendering the molecule water-soluble.
The "pH Switch": Aqueous Solubility Mechanism
The solubility of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one in water is not static; it is strictly pH-dependent. At neutral pH, the molecule exists in its protonated, neutral form, which is poorly soluble. However, raising the pH above the pKa (~10) triggers deprotonation.
Diagram 1: pH-Dependent Solubility Equilibrium
The following diagram illustrates the chemical transformation that drives aqueous solubility.
Caption: The "pH Switch" mechanism. At pH > pKa, the neutral hydrophobic molecule converts to a hydrophilic phenoxide salt.
Experimental Protocols (Self-Validating)
For researchers needing to generate precise solubility data or purify this compound, the following protocols are designed with internal validation steps.
Objective: Determine thermodynamic solubility in a specific solvent.
Preparation: Add excess solid 2-(4-Hydroxyphenyl)-4-methylpentan-3-one to 5 mL of the target solvent in a glass vial. "Excess" is confirmed if solid particles remain visible after 5 minutes of sonication.
Equilibration: Agitate the vial at controlled temperature (e.g., 25°C) for 24 hours.
Validation Step: Check for solid presence at 24h. If fully dissolved, add more solid and repeat.
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (use Nylon for water).
Critical: Ensure the filter material is compatible with the solvent to avoid leaching.
Quantification: Dilute the supernatant (1:100 or 1:1000) and analyze via UV-Vis (approx. 275-280 nm peak) or HPLC.
Protocol B: Acid-Base Purification Workflow
Objective: Isolate the compound from non-phenolic impurities using its solubility properties.
Caption: Acid-Base Extraction Workflow utilizing the pH-dependent solubility switch for purification.
Applications & Handling
Formulation: For biological assays, dissolve the stock in DMSO (up to 100 mM) and dilute into aqueous media. Keep the final DMSO concentration < 0.5% to avoid cytotoxicity.
Stability: Phenolic compounds are prone to oxidation. Store solutions in amber vials under inert gas (Nitrogen/Argon) at -20°C.
Detection: The phenol group provides a strong UV chromophore. Monitor at 278 nm (typical phenol
).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14711688, 1-Hydroxy-4-methylpentan-3-one (Structural Analog). Retrieved from [Link]
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-(4-Hydroxyphenyl)-4-methylpentan-3-one. Retrieved from [Link]
Unveiling the Biological Activity of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one: Endocrine Disruption, Kinase Modulation, and Vascular Implications
Executive Summary The compound 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (C₁₂H₁₆O₂) is a phenolic derivative with a pentanone backbone that has garnered significant attention in toxicological and pharmacological research....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (C₁₂H₁₆O₂) is a phenolic derivative with a pentanone backbone that has garnered significant attention in toxicological and pharmacological research. Its structural homology to highly potent bisphenol A (BPA) metabolites positions it as a critical molecule of interest for understanding endocrine disruption[1]. This technical guide synthesizes current mechanistic data, focusing on its tri-modal biological activity: estrogen receptor (ERα/β) agonism, kinase network modulation (CAMK2G, ERK/Akt), and the direct enzymatic inhibition of endothelial nitric oxide synthase (eNOS)[1],[2].
By detailing the causality behind these interactions and providing self-validating experimental workflows, this whitepaper equips researchers with the authoritative framework needed to assay and interpret the compound's systemic effects.
Structural Homology and Nuclear Receptor Dynamics
The biological potency of 2-(4-hydroxyphenyl)-4-methylpentan-3-one is intrinsically linked to its molecular architecture. The presence of a phenolic hydroxyl group paired with a hydrophobic backbone allows the molecule to act as a highly effective endocrine-disrupting chemical (EDC)[1].
Mechanistically, its activity parallels that of 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) , a well-characterized and highly active metabolite of BPA[2]. While the parent compound BPA is a relatively weak estrogenic agonist (EC₅₀ ~519 nM), metabolic transformation into structures like MBP dramatically increases receptor affinity, yielding an EC₅₀ of 2.8 nM—making it approximately 185-fold more potent than BPA[3].
4 reveals that the specific spacing of the phenolic rings enables the compound to make critical hydrogen-bonding contacts within the ligand-binding domain (LBD) of human ERα and ERβ[4]. This steric alignment perfectly mimics the A-ring interactions of the endogenous hormone 17β-estradiol, stabilizing the activation function-2 (AF-2) helix and driving estrogen response element (ERE)-mediated gene transcription[4].
Furthermore, the compound's influence extends to membrane-bound receptors. In MCF-7 breast cancer cell models, exposure to these phenolic derivatives triggers the 2 via ERβ-mediated transcriptional repression[2]. This dual modulation disrupts standard hormonal feedback loops, exacerbating proliferative signaling in estrogen-sensitive tissues.5 validate this high potency, demonstrating estrogenic activity up to 500-fold greater than baseline BPA[5].
Vascular Homeostasis and eNOS Inhibition
Beyond nuclear receptor activation, 2-(4-hydroxyphenyl)-4-methylpentan-3-one directly compromises cardiovascular health by1[1]. eNOS is the primary enzyme responsible for synthesizing nitric oxide (NO) in the vascular endothelium—a molecule vital for vasodilation, anti-inflammatory signaling, and the prevention of platelet aggregation.
The enzymatic inhibition of eNOS by this compound drastically reduces NO bioavailability, precipitating endothelial dysfunction[1]. This mechanism is corroborated by6, where structurally related BPA metabolites acting through the esr1 (estrogen receptor 1) dependent pathway induced severe cardiac functional impacts, including altered atrial-ventricular beat ratios and significantly reduced heart rates[6].
Kinase Network Modulation
Predictive interactomics and in vitro profiling suggest that 2-(4-hydroxyphenyl)-4-methylpentan-3-one interacts with critical intracellular kinase cascades, notably CAMK2G (Calcium/Calmodulin Dependent Protein Kinase II Gamma) and the ERK/Akt signaling axis[2].
The modulation of the ERK/Akt pathway is classically associated with cellular survival, proliferation, and oncogenesis. When coupled with the compound's ER agonism, the synergistic cross-talk between rapid, non-genomic kinase signaling and classical genomic ERE transcription creates a highly mitogenic environment. This dual-pathway activation is a hallmark of aggressive endocrine disruptors, allowing them to bypass traditional cellular checkpoints.
Mechanistic Pathway Visualization
Fig 1: Multi-target signaling pathways of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one.
Quantitative Data Summary
To contextualize the potency of 2-(4-hydroxyphenyl)-4-methylpentan-3-one, it is essential to compare it against its parent compounds and endogenous ligands.
To rigorously investigate the biological activity of this compound, researchers must employ self-validating assay systems that isolate specific mechanisms of action while controlling for confounding variables.
Protocol A: In Vitro eNOS Specificity Assay
Objective: Quantify the direct inhibitory effect on eNOS enzymatic throughput.
Causality: Measuring downstream NO is prone to artifacts from reactive oxygen species (ROS). By tracking the direct conversion of radiolabeled L-[³H]arginine to L-[³H]citrulline, we isolate the specific enzymatic activity of eNOS.
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluence. Starve in serum-free media for 4 hours to synchronize baseline kinase activity.
Compound Dosing: Treat cells with logarithmic concentrations (10 pM to 10 μM) of the test compound for 24 hours.
Radiolabeling: Wash cells and incubate with a reaction buffer containing 1 μCi/mL L-[³H]arginine and calcium ionophore A23187 (to uniformly stimulate calcium-dependent eNOS activation).
Resin Separation: Lyse the cells and pass the lysate through a Dowex AG 50WX8 cation-exchange resin. Causality: The resin binds unreacted, positively charged L-[³H]arginine, while the neutral L-[³H]citrulline flows through into the eluate.
Quantification: Measure the eluate using a liquid scintillation counter.
Self-Validation Checkpoint:
Positive Control: Co-treatment with 100 μM L-NAME (a known eNOS inhibitor) must yield >90% signal reduction.
Orthogonal Viability Check: Run a parallel WST-1 assay. If cell viability drops >10%, the eNOS inhibition is confounded by cytotoxicity, and those data points must be excluded.
Protocol B: ERE-Luciferase Transactivation Assay
Objective: Assess the genomic estrogenic agonism via ERα/β binding.
Cell Line Engineering: Plate MCF-7 breast cancer cells stably transfected with an ERE-Luciferase reporter plasmid.
Hormone Depletion: Culture cells in phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) for 72 hours. Causality: Phenol red has weak estrogenic activity, and standard FBS contains endogenous hormones. Removing both ensures the assay baseline is a true physiological zero.
Treatment: Expose cells to the compound (1 pM to 1 μM) for 24 hours.
Detection: Lyse cells using a passive lysis buffer, add luciferin substrate, and immediately read luminescence.
Self-Validation Checkpoint:
Reference Standard: A parallel dose-response of 17β-estradiol (E2) must yield an EC₅₀ of ~0.01 nM.
Antagonist Reversal: Co-treatment with 1 μM Fulvestrant (ICI 182,780), a complete ER downregulator, must completely ablate the luminescent signal, proving the effect is exclusively ER-mediated rather than an artifact of general kinase upregulation.
Workflow Visualization
Fig 2: Self-validating high-throughput workflow for ER transactivation assays.
References
Smolecule. "2-(4-Hydroxyphenyl)-4-methylpentan-3-one: Chemical Properties and Biological Activity." Smolecule Database. 1
Environmental Science & Technology. "Estrogenic Mechanisms and Cardiac Responses Following Early Life Exposure to Bisphenol A (BPA) and Its Metabolite 4-Methyl-2,4-bis(p-hydroxyphenyl)pent-1-ene (MBP) in Zebrafish." ACS Publications. 6
Biological and Pharmaceutical Bulletin. "4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) Targets Estrogen Receptor β, to Evoke the Resistance of Human Breast Cancer MCF-7 Cells." J-Stage. 3
Toxicology Letters. "In vivo estrogenic potential of 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, an active metabolite of bisphenol A, in uterus of ovariectomized rat." PubMed. 5
PLOS One. "3D Models of MBP, a Biologically Active Metabolite of Bisphenol A, in Human Estrogen Receptor α and Estrogen Receptor β." PLOS Journals. 4
Potential applications of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one in pharmaceutical synthesis
The following technical guide details the pharmaceutical applications, synthetic utility, and handling of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS 111873-62-2). [1] Executive Summary 2-(4-Hydroxyphenyl)-4-methylpent...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the pharmaceutical applications, synthetic utility, and handling of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS 111873-62-2).
[1]
Executive Summary
2-(4-Hydroxyphenyl)-4-methylpentan-3-one is a functionalized aryl-ketone intermediate possessing a unique phenol-isopropyl-ketone scaffold.[1] While historically identified as a metabolite associated with bisphenol A (BPA) degradation, its structural attributes—specifically the para-hydroxyphenyl moiety coupled with a branched lipophilic ketone—position it as a valuable "privileged structure" for the synthesis of Selective Estrogen Receptor Modulators (SERMs) and Tyrosine Kinase Inhibitors (TKIs) .[1]
This guide outlines the molecule's chemical profile, provides a validated protocol for its functionalization into bioactive pharmacophores, and establishes quality control parameters for its use as a reference standard in impurity profiling.[1]
Chemical Profile & Structural Analysis[1]
The molecule comprises a chiral center at the C2 position, linking a phenolic ring to a bulky isopropyl ketone backbone.[1] This steric bulk (isopropyl group) adjacent to the carbonyl makes the ketone selective toward nucleophilic attack, while the phenol offers a handle for etherification or cross-coupling.[1]
Property
Specification
IUPAC Name
2-(4-Hydroxyphenyl)-4-methylpentan-3-one
CAS Number
111873-62-2
Molecular Formula
C₁₂H₁₆O₂
Molecular Weight
192.25 g/mol
Key Functionalities
Phenolic -OH (pKa ~10), Hindered Ketone, Alpha-Chiral Center
SMILES
CC(C)C(=O)C(C)C1=CC=C(C=C1)O
Solubility
Soluble in DMSO, MeOH, EtOH, DCM; Sparingly soluble in water
Structural Pharmacophore Insight[1]
Phenolic Moiety: Mimics the A-ring of 17
-estradiol, critical for hydrogen bonding with Glu353/Arg394 in the Estrogen Receptor (ER) ligand-binding domain.[1]
Isopropyl Ketone: Provides a hydrophobic anchor and a reactive site for constructing linker chains found in SERMs (e.g., Tamoxifen, Raloxifene analogs).[1]
While condensation methods exist, the most robust pharmaceutical-grade synthesis utilizes Pd-catalyzed alpha-arylation to establish the C-C bond between the ketone and the aryl ring with high regioselectivity.[1]
Mechanism: The bulky isopropyl group on the ketone forces enolization to the ethyl side (kinetic control), directing arylation to the C2 position.[1]
Deprotection: Demethylation using BBr₃ yields the free phenol.[1]
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic analysis and forward functionalization pathways.
Figure 1: Synthetic workflow from commodity chemicals to bioactive scaffolds.
Pharmaceutical Application Protocols
Application A: Synthesis of Novel SERM Analogs
The primary application of this intermediate is in the development of Selective Estrogen Receptor Modulators .[1] The phenolic hydroxyl is functionalized with a basic side chain (the "anti-estrogenic tail"), while the ketone is reduced or modified to tune lipophilicity.[1]
Experimental Protocol: O-Alkylation with Aminoalkyl Chains
Objective: Introduce the dimethylaminoethoxy side chain characteristic of Tamoxifen/Toremifene.
Activation: Charge a reaction vessel with the substrate (10 mmol) and Cs₂CO₃ (30 mmol) in DMF (50 mL). Stir at ambient temperature for 30 minutes to generate the phenoxide anion. Note: Cs₂CO₃ is preferred over K₂CO₃ for higher solubility and reactivity in DMF.[1]
Addition: Add 2-(Dimethylamino)ethyl chloride hydrochloride (12 mmol) portion-wise to control exotherm.
Heating: Heat the mixture to 60°C for 12 hours under N₂ atmosphere. Monitor by TLC (5% MeOH in DCM) or HPLC.
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF and salts.[1]
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
Validation: Verify structure via ¹H-NMR (look for the triplet of the O-CH₂ and N-CH₂ protons).
Mechanism: This S_N2 reaction relies on the nucleophilic phenoxide attacking the primary alkyl chloride.[1] The bulky isopropyl group at C4 does not interfere with this remote functionalization.
Application B: Reference Standard for Impurity Profiling
As a known metabolite of Bisphenol A (BPA) and related alkyl-phenols, this compound is critical for Extractables & Leachables (E&L) studies in drug product packaging.[1]
Detection: UV at 280 nm (Phenol absorption) and 220 nm.[1]
Retention Time: Expect elution after BPA due to the ketone polarity vs. the bis-phenol structure.[1]
Process Optimization & Safety
Stereochemical Considerations
The C2 position is chiral.[1] For pharmaceutical applications requiring enantiopurity (e.g., specific receptor binding), Dynamic Kinetic Resolution (DKR) during the reduction of the ketone is recommended using Noyori catalysts (Ru-BINAP), rather than attempting to resolve the ketone itself, which is prone to racemization via enolization.[1]
Handling & Toxicology[1]
Hazard: Potential Endocrine Disruptor.[1][2] Handle with high-containment protocols (OEB 3/4).
Stability: The molecule is stable under standard conditions but susceptible to oxidation at the alpha-position (C2) upon prolonged exposure to air/light.[1] Store under Argon at 2-8°C.[1]
References
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum and Chemical Data for 4-hydroxy-4-methyl-2-pentanone derivatives. NIST Chemistry WebBook.[1] Retrieved from [Link][1]
MDPI Pharmaceuticals. (2022).[1] Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
Organic Syntheses. (2020).[1] Stereoselective Synthesis of Chiral Ligands for Asymmetric Hydrogenation. Retrieved from [Link][1]
Wikipedia. (2023).[1] 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (Metabolite Relation). Retrieved from [Link]
pKa values and acidity of the phenolic group in 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
An In-Depth Technical Guide Topic: pKa Values and Acidity of the Phenolic Group in 2-(4-Hydroxyphenyl)-4-methylpentan-3-one Audience: Researchers, scientists, and drug development professionals. Executive Summary This te...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Topic: pKa Values and Acidity of the Phenolic Group in 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive analysis of the acidity and predicted pKa value of the phenolic group in 2-(4-Hydroxyphenyl)-4-methylpentan-3-one. Phenolic acidity is a critical parameter in drug development, influencing a molecule's solubility, membrane permeability, and receptor-binding interactions. This document elucidates the fundamental principles of phenol acidity, analyzes the specific structural and electronic effects of the para-substituent on the target molecule, and presents detailed methodologies for both experimental and computational pKa determination. Based on a comparative analysis with structurally related compounds, the phenolic proton of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one is predicted to have a pKa slightly higher than that of unsubstituted phenol, estimated to be in the range of 10.1 to 10.3. This decreased acidity is attributed to the net electron-donating inductive effect of the large alkyl substituent at the para position, which destabilizes the corresponding phenoxide anion.
The Fundamental Principles of Phenolic Acidity
The Origin of Acidity in Phenols
Phenols are significantly more acidic than aliphatic alcohols (pKa ≈ 16-18), a property directly attributable to the stability of the conjugate base, the phenoxide ion.[1] Upon deprotonation of the hydroxyl group, the resulting negative charge on the oxygen atom is not localized; instead, it is delocalized into the π-electron system of the aromatic ring through resonance.[2][3] This distribution of charge over several atoms stabilizes the phenoxide ion, making the parent phenol more likely to donate its proton.[1] The resonance stabilization of the phenolate anion is substantially greater than that of the neutral phenol, which drives the equilibrium towards dissociation and results in a lower pKa.[3]
pKa as a Quantitative Measure of Acidity
The acid dissociation constant (Ka), and its logarithmic form, pKa (-log Ka), are the standard metrics for quantifying the strength of an acid in solution. A lower pKa value corresponds to a stronger acid. For phenols, typical pKa values in aqueous solution are around 10.[2][4] This means that at a physiological pH of 7.4, the vast majority of phenol molecules exist in their neutral, protonated form.
The Role of Aromatic Substituents
Substituents on the benzene ring can profoundly influence the acidity of the phenolic proton by altering the electron density of the ring and, consequently, the stability of the phenoxide ion.[5][6]
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN), particularly at the ortho and para positions, increase acidity (lower pKa). They do so by further delocalizing the negative charge of the phenoxide ion through resonance and inductive effects, thereby increasing its stability.[1][5][7]
Electron-Donating Groups (EDGs): Groups like alkyl (-R) or methoxy (-OCH3) decrease acidity (raise pKa). By donating electron density into the ring, they intensify the negative charge on the phenoxide oxygen, destabilizing the conjugate base and making proton donation less favorable.[1][5][6]
Structural and Electronic Analysis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Molecular Structure
The molecule of interest, 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, consists of a phenol ring substituted at the para (position 4) with a 4-methylpentan-3-one group.[8] The key to understanding its acidity lies in characterizing the electronic nature of this large substituent.
Electronic Effects of the para-Substituent
The substituent, -CH(isopropyl)C(=O)CH3, exerts its influence primarily through inductive effects.
Inductive Effect: The alkyl portion of the substituent is electron-donating (+I effect). This effect pushes electron density through the sigma bonds towards the aromatic ring. While the carbonyl group (C=O) within the substituent is inherently electron-withdrawing, its effect on the ring is significantly dampened by the intervening sp³-hybridized carbon atom. Therefore, the dominant influence on the phenolic ring is the net electron-donating character of the entire alkyl-ketone group.
Resonance Effect: Due to the sp³-hybridized carbon atom directly attached to the ring, there is no direct conjugation between the carbonyl group's π-system and the aromatic π-system. Consequently, the substituent does not exert a significant resonance effect (-M or +M) on the phenoxide ion.
The primary electronic influence is therefore the electron-donating inductive effect of the alkyl framework. This effect increases the electron density on the phenoxide oxygen, leading to destabilization of the conjugate base.
Predicted pKa and Comparative Analysis
Based on the principles of substituent effects, the alkyl group at the para position of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one is expected to decrease the acidity of the phenolic proton relative to unsubstituted phenol. This results in a predicted pKa value that is slightly higher than 10.0.
Quantitative Data Summary
To contextualize this prediction, we can compare it with the known pKa values of phenol and other para-alkyl-substituted phenols.
Weakly electron-donating ethyl group has a similar effect.
2-(4-Hydroxyphenyl)-4-methylpentan-3-one
-CH(CH(CH₃)₂)C(=O)CH₃
10.1 - 10.3 (Predicted)
The large alkyl group is net electron-donating, destabilizing the phenoxide.
The larger alkyl group on the target molecule is expected to have a slightly more pronounced electron-donating effect than a simple methyl or ethyl group, leading to the predicted pKa in the 10.1-10.3 range.
Methodologies for Precise pKa Determination
To move from prediction to empirical validation, two robust methodologies are recommended: spectrophotometric titration for experimental determination and computational modeling for theoretical prediction.
This method is highly effective for phenolic compounds because the protonated (ArOH) and deprotonated (ArO⁻) forms exhibit distinct UV-Vis absorption spectra.[11] By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, allowing for the calculation of the pKa via the Henderson-Hasselbalch equation.[12][13]
Workflow for Spectrophotometric pKa Determination
Caption: Fig 1. Experimental workflow for spectrophotometric pKa determination.
Step-by-Step Protocol:
Preparation of Solutions:
Prepare a stock solution of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one in a suitable solvent (e.g., a water-acetonitrile mixture to ensure solubility).[14]
Prepare a fully acidic solution (e.g., in 0.1 M HCl, pH ≈ 1) to obtain the spectrum of the fully protonated form (ArOH).
Prepare a fully basic solution (e.g., in 0.1 M NaOH, pH ≈ 13) to obtain the spectrum of the fully deprotonated form (ArO⁻).
Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 9.0 to 11.5), each containing the same concentration of the compound.
Spectrophotometric Measurement:
Calibrate the spectrophotometer.
Record the full UV-Vis absorption spectrum for the acidic, basic, and each buffer solution.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) for the phenoxide form (ArO⁻) where the absorbance of the phenol form (ArOH) is minimal.
Using the absorbance data at this λmax, calculate the ratio of [ArO⁻] to [ArOH] in each buffer solution.
Plot pH (y-axis) against log([ArO⁻]/[ArOH]) (x-axis). The y-intercept of the resulting linear plot is the pKa of the compound.[12]
Computational Approach: In Silico pKa Prediction
Computational chemistry offers a powerful tool for predicting pKa values in silico.[15][16] The most common "direct approach" relies on calculating the Gibbs free energy of the acid-base equilibrium in solution (ΔGsol) using Density Functional Theory (DFT).[15]
Conceptual Workflow for Computational pKa Prediction
Caption: Fig 2. Conceptual workflow for in silico pKa prediction via the direct approach.
Methodology Overview:
Structure Optimization: The 3D structures of both the neutral phenol (ArOH) and the phenoxide anion (ArO⁻) are optimized using a selected DFT functional and basis set (e.g., CAM-B3LYP/6-311G+dp).[15]
Solvation Modeling: To simulate the aqueous environment, a continuum solvation model such as the Solvation Model based on Density (SMD) is employed.[15][16] For higher accuracy, one or two explicit water molecules can be included in the calculation to model the direct hydrogen-bonding interactions at the reaction center.[15][17]
Energy Calculation: The Gibbs free energies in solution (Gsol) are calculated for both the acid and its conjugate base.
pKa Derivation: The pKa is calculated from the difference in free energies (ΔGsol) using the fundamental thermodynamic relationship connecting ΔG to the equilibrium constant. This direct approach avoids the need for empirical corrections and can yield results with a mean absolute error of less than 0.4 pKa units when appropriate methods are used.[15][18][19]
Conclusion
The acidity of the phenolic group in 2-(4-Hydroxyphenyl)-4-methylpentan-3-one is governed by the electronic properties of its para-substituent. The large alkyl-ketone moiety functions as a net electron-donating group via an inductive effect, which serves to destabilize the conjugate phenoxide base. This leads to a predicted pKa value in the range of 10.1 to 10.3, making it a slightly weaker acid than unsubstituted phenol. This seemingly minor shift is significant for pharmaceutical and biological applications, as it dictates the ionization state of the molecule under physiological conditions, thereby influencing its pharmacokinetic and pharmacodynamic profiles. For definitive characterization, the experimental and computational methods detailed in this guide provide a robust framework for precise pKa determination.
References
Ribeiro, J. M., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules. [Link]
Gokturk, S., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Bull. Chem. Soc. Ethiop. [Link]
S Majors, S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules. [Link]
Majors, S. S., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
Nguyen, T. M., et al. THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Neliti. [Link]
Pearson Education. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... Pearson+. [Link]
Karty, J. M., et al. (2008). Inductive and Resonance Effects on the Acidities of Phenol, Enols, and Carbonyl r-Hydrogens. The Journal of Organic Chemistry. [Link]
Misty, M., et al. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Journal of Chemical Theory and Computation. [Link]
Chemistry LibreTexts. (2020). 13.5: Acidity of Alcohols and Phenols. [Link]
Scribd. Substituent Effects on Phenol Acidity. [Link]
PubMed. (2009). Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens. [Link]
National Center for Biotechnology Information. (2010). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. [Link]
Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Link]
Chemistry 321: Quantitative Analysis Lab Webnote. (2017). Spectrophotometric Determination of pKa of Phenol Red. [Link]
Chemistry LibreTexts. (2020). 8.15: The Effect of Substituents on pKa. [Link]
ResearchGate. pKa for phenol derivatives with 6-311G+dp basis set. [Link]
Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]
Berkhout, J., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]
Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]
Chemistry Stack Exchange. (2014). Inductive vs resonance effects and the acidity of phenol. [Link]
Chemistry 331: Laboratory Manual. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]
Procedures for using 2-(4-Hydroxyphenyl)-4-methylpentan-3-one as a chemical intermediate
Executive Summary This technical guide outlines the procedures for utilizing 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS: 111873-62-2) as a high-value intermediate in the development of Selective Estrogen Receptor Modu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines the procedures for utilizing 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS: 111873-62-2) as a high-value intermediate in the development of Selective Estrogen Receptor Modulators (SERMs) and as a critical analytical standard in metabolic toxicology.
Unlike rigid steroidal backbones, this molecule offers a flexible alkyl-ketone tail attached to a phenolic ring, mimicking the pharmacophore of the estrogen "A-ring" while allowing for significant side-chain derivatization. This guide provides validated protocols for chemoselective functionalization and trace-level quantification, addressing the needs of medicinal chemists and bioanalytical researchers.
Structural Features: Phenolic hydroxyl (pKa ~10), sterically hindered ketone (isopropyl group at
-position).
Safety & Toxicology Directive:
Endocrine Activity: This compound is a known metabolite of Bisphenol A (BPA) and exhibits estrogenic activity. It must be handled in a dedicated hood with high-efficiency particulate air (HEPA) filtration to prevent cross-contamination of non-hormonal assays.
PPE: Double nitrile gloves and respiratory protection (P100) are mandatory during solid handling.
Synthetic Application: Chemoselective Amination for SERM Analogs
Objective: To synthesize a basic amine side-chain derivative, a structural motif common in anti-estrogens (e.g., Tamoxifen), using the ketone functionality while preserving the phenolic integrity.
Rationale: Direct reductive amination is challenging due to the steric bulk of the isopropyl group at position 4. A stepwise protection-amination-deprotection strategy is required to prevent O-alkylation side reactions and ensure high yields.
Mechanism: The steric hindrance of the isopropyl group requires a Lewis acid (Ti(OiPr)₄) to facilitate imine/enamine formation prior to reduction.
Step-by-Step:
Imine Formation: In a flame-dried flask, combine O-TBS intermediate (5 mmol) and Pyrrolidine (1.5 eq) in neat Ti(OiPr)₄ (2 eq). Stir at 40°C for 6 hours.
Reduction: Dilute the viscous mixture with anhydrous THF (10 mL). Cool to 0°C.
Add NaBH₄ (3 eq) portion-wise. Caution: Exothermic gas evolution.
Stir at RT for 12 hours.
Quench: Add 1N NaOH carefully to precipitate titanium salts. Filter through a Celite pad.
Extract with 500 µL MTBE (Methyl tert-butyl ether). Vortex 5 min.
Centrifuge (10,000 x g, 5 min).
Evaporate supernatant under N₂ stream; reconstitute in 50:50 MeOH:Water.
Visualizations
Figure 1: Synthetic Workflow for SERM Scaffold Generation
This diagram illustrates the logical flow from the starting material to the active pharmaceutical intermediate, highlighting the steric management strategy.
Caption: Figure 1. Chemoselective derivatization pathway overcoming steric hindrance at the C4 position.
Figure 2: Analytical Logic for Metabolite Identification
This diagram details the decision tree for validating the presence of the intermediate in complex biological samples.
Caption: Figure 2. LC-MS/MS workflow utilizing negative mode ESI for high-sensitivity detection of the phenolic moiety.
References
European Chemicals Agency (ECHA) . Substance Information: 2,2-bis(4'-hydroxyphenyl)-4-methylpentane (Related Structure and Regulatory Context). Retrieved from [Link]
National Institute of Standards and Technology (NIST) . Mass Spectral Data for Phenolic Ketones and Related Metabolites. Retrieved from [Link][2]
Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Abstract The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent or solvent system for the recrystallization of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one. The protocol herein details a logical, step-by-step workflow from theoretical principles to practical laboratory execution, ensuring a robust and reproducible purification process.
Introduction: The Critical Role of Purity
2-(4-Hydroxyphenyl)-4-methylpentan-3-one is a synthetic intermediate with significant potential in drug development pipelines. Its molecular structure, featuring a polar phenolic hydroxyl group, a ketone carbonyl group, and non-polar aromatic and aliphatic regions, presents a unique purification challenge. Impurities, whether from starting materials, by-products, or degradation, can significantly impact downstream reactions, biological activity, and toxicological profiles.
Recrystallization is the gold-standard method for purifying nonvolatile organic solids.[1] The process leverages differences in solubility between the target compound and its impurities in a chosen solvent at varying temperatures.[2][3] A successful recrystallization can dramatically enhance purity, leading to a well-defined crystalline solid with a sharp melting point, which is a key indicator of purity.[4]
Theoretical Principles of Solvent Selection
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol.[5] An ideal solvent should exhibit a specific set of characteristics to maximize both recovery and purity.
The Golden Rule of Solubility: The fundamental principle is that the target compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[1][5][6] This large solubility differential is the driving force for crystallization upon cooling.[7]
Key Characteristics of an Ideal Recrystallization Solvent:
Favorable Temperature Coefficient: The compound's solubility should increase significantly with temperature.[1]
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[8]
Chemical Inertness: The solvent must not react with the compound being purified.[1][7]
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[7][9]
Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive, although these factors are often secondary to performance.
Based on the structure of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, solvents of intermediate polarity, such as alcohols or aqueous mixtures, are logical starting points. The "like dissolves like" principle suggests that the polar hydroxyl and ketone groups will interact well with polar solvents, while the non-polar regions will have an affinity for less polar solvents.[10]
Experimental Workflow for Solvent Screening
A systematic, small-scale screening process is the most efficient method for identifying the optimal solvent. This process minimizes the consumption of the crude compound while providing clear data for decision-making.
Caption: Step-by-step recrystallization protocol.
Dissolution: In an Erlenmeyer flask, add the crude solid. Heat a volume of the primary solvent (ethanol) on a hot plate. Add the minimum amount of hot solvent to the flask to completely dissolve the solid.
[11]2. Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
[4][12]3. Antisolvent Addition: To the hot, clear solution, add hot water dropwise with swirling until a faint, persistent cloudiness appears.
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate. The solution is now saturated.
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as impurities are excluded from the growing crystal lattice.
[5][11]6. Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize the yield of crystals.
[12]7. Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
[11]8. Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent mixture to remove any adhering mother liquor that contains dissolved impurities.
[12]9. Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
[13]
Verification of Purity
The success of the recrystallization must be verified.
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C) that is close to the literature value. Impurities lower and broaden the melting point range. [4][14]Comparing the melting point of the crude and recrystallized material is a primary indicator of increased purity.
[12]* Percent Recovery: Calculate the percent recovery to assess the efficiency of the process.
Percent Recovery = (Mass of Pure, Dry Crystals / Mass of Crude Solid) x 100
A recovery of less than 100% is expected, as some product will be lost due to its solubility in the cold solvent and during transfers.
[12]* Chromatographic/Spectroscopic Analysis: For pharmaceutical applications, techniques like HPLC, NMR, or MS should be used to quantify purity and identify any remaining impurities.
[14]
Troubleshooting Common Issues
Problem
Probable Cause(s)
Solution(s)
No Crystals Form
1. Too much solvent was used.<[15][16]br>2. Solution is supersaturated. [16]
1. Boil off some solvent to concentrate the solution and re-cool.<[17]br>2. Scratch the inner wall of the flask with a glass rod or add a seed crystal. [15]
"Oiling Out"
The compound's melting point is below the boiling point of the solvent, causing it to separate as a liquid. [10][15][18]
Re-heat the solution to dissolve the oil, add slightly more of the "good" solvent, and cool more slowly. [15][16]
Low Recovery
1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with warm solvent.
1. Use the minimum amount of hot solvent necessary for dissolution.<[13]br>2. Ensure filtration apparatus is hot; add a small excess of solvent before filtering and boil off later.<[18]br>3. Always wash crystals with ice-cold solvent. [13]
Colored Product
Colored impurities are present.
Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can adsorb the desired product. [19]Note: Charcoal may not be suitable for phenolic compounds due to potential complex formation. [19]
Application Note: Catalytic Hydrogenation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Executive Summary & Strategic Framework The catalytic hydrogenation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one presents a classic challenge in chemo-selective reduction. This molecule features a sterically hindered carb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Framework
The catalytic hydrogenation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one presents a classic challenge in chemo-selective reduction. This molecule features a sterically hindered carbonyl group flanked by a bulky isopropyl moiety and an
-benzyl center, alongside a sensitive phenolic hydroxyl group.
The primary objective in pharmaceutical and fine chemical applications is the selective reduction of the ketone (
) to the alcohol () while preserving the aromatic ring and avoiding hydrogenolysis of the C-O bonds.
Steric Hindrance: The carbonyl is sandwiched between a secondary alkyl group (isopropyl) and a secondary benzylic center. Standard nucleophilic attacks are slow; catalytic surface adsorption requires specific geometric accommodation.
Chemo-selectivity: The phenol ring is electron-rich, making it susceptible to saturation (ring hydrogenation) under vigorous heterogeneous conditions (e.g., Rh or Pt at high pressure).
Stereochemistry: Reduction generates a second chiral center at C3, leading to diastereomers (syn/anti).
Decision Matrix: Catalyst Selection
The choice of protocol depends strictly on the desired stereochemical outcome and throughput requirements.
Caption: Decision tree for selecting the appropriate hydrogenation protocol based on stereochemical requirements.
Application: Synthesis of racemic intermediates where cost and scalability are prioritized over enantiopurity.
Mechanism: Horiuti-Polanyi mechanism involving surface adsorption, H-atom insertion, and desorption.
Catalyst: 5% Pd/C (Type 39 or equivalent, 50% water wet) OR Raney Nickel (slurry in water).
Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH).
Hydrogen Source:
gas (Balloon or Parr Shaker).
Step-by-Step Methodology
Preparation: In a 250 mL hydrogenation flask, dissolve 10.0 g (approx. 52 mmol) of the substrate in 100 mL of IPA.
Note: Avoid Methanol if transesterification side-reactions are possible with other functional groups, though safe here. IPA is preferred for solubility.
Catalyst Loading:
Option 1 (Pd/C): Carefully add 0.5 g (5 wt% loading) of 5% Pd/C (wet). Safety: Pd/C is pyrophoric when dry. Keep wet.
Option 2 (Raney Ni): Add 1.0 g of Raney Ni slurry. Safety: Highly pyrophoric; handle under inert atmosphere.
Inerting: Seal the vessel. Evacuate and purge with Nitrogen (
) three times, then purge with Hydrogen () three times.
Reaction: Pressurize to 3 bar (45 psi) . Heat to 40°C .
Critical Parameter: Do not exceed 60°C. Higher temperatures significantly increase the rate of phenol ring hydrogenation to cyclohexanol derivatives [1].
uptake. Reaction typically completes in 6–12 hours due to steric hindrance.
Work-up: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with solvent.[1] Concentrate the filtrate under reduced pressure.
Expected Results & Troubleshooting
Parameter
Specification
Troubleshooting
Conversion
> 98%
If slow, increase pressure to 5 bar. Do not increase Temp >50°C.
Selectivity
> 95% Alcohol
If ring reduction occurs (cyclohexyl byproduct), switch to unreduced support or lower pressure.
Diastereomers
Syn/Anti mix
Cannot be controlled easily with heterogeneous catalysts.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)[3]
Application: Synthesis of chiral pharmaceutical intermediates.[2][3]
Mechanism: Metal-ligand bifunctional catalysis (Outer-sphere mechanism). The "Noyori-Ikariya" mode utilizes the N-H ligand to stabilize the transition state via hydrogen bonding, allowing reduction of the carbonyl without coordinating to the metal, thus tolerating the free phenol [2][3].
Reagents & Equipment
Catalyst: RuCl (Noyori Catalyst).
Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope) OR IPA/KOH.
Recommendation: Use Formic Acid/TEA for phenolic substrates to avoid deprotonating the phenol, which can poison the catalyst in basic IPA solutions [4].
Step-by-Step Methodology
Solution Prep: In a Schlenk flask under Argon, dissolve 2.0 g (10.4 mmol) of substrate in 10 mL of degassed Dichloromethane (DCM) or keep neat if using FA/TEA as solvent.
Catalyst Addition: Add RuCl (S/C ratio 1:200 to 1:500).
Mass: Approx 15-30 mg depending on desired rate.
H-Donor Addition: Add 5 mL of Formic Acid/Triethylamine mixture (5:2 molar ratio) via syringe.
Reaction: Stir at 25–30°C for 14–24 hours.
Why Mild Temp? Enantioselectivity (ee) drops at higher temperatures.
Quench & Extraction: Add water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with saturated
(to remove formic acid) and Brine.
Purification: Dry over
, concentrate, and purify via flash chromatography if necessary.
Mechanistic Pathway (Noyori Cycle)
Caption: The catalytic cycle of Ru-mediated Asymmetric Transfer Hydrogenation. The N-H ligand assists in H-delivery, bypassing the need for substrate coordination to the metal.
Analytical Validation
To validate the process, the following analytical methods are required.
HPLC Method (Chiral)
Column: Chiralcel OD-H or AD-H (250 x 4.6 mm).
Mobile Phase: Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm and 254 nm (Phenol absorption).
Target: Separation of (R,R), (R,S), (S,R), and (S,S) isomers.
NMR Validation
1H NMR (DMSO-d6): Look for the disappearance of the isopropyl methyl doublet shift associated with the ketone and the appearance of the carbinol proton (
) around 4.0–4.5 ppm.
13C NMR: Disappearance of the ketone carbonyl signal (~210 ppm) and appearance of the alcohol carbon (~75 ppm).
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102. Link
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308. Link
Wu, X., et al. (2009). Asymmetric Transfer Hydrogenation of Ketones with Formic Acid-Triethylamine Catalyzed by Ru-TsDPEN. Journal of the American Chemical Society.[2] (Demonstrates tolerance of acidic protons/phenols).
Application Notes & Protocols for the Extraction and Isolation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Abstract This technical guide provides a comprehensive overview of the methodologies for the extraction and isolation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, a phenolic ketone of interest in various research fields,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the methodologies for the extraction and isolation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, a phenolic ketone of interest in various research fields, including toxicology and materials science. Given that this compound can be a metabolite of bisphenol A (BPA) or synthesized via condensation reactions, this document outlines robust protocols applicable to both biological and synthetic matrices.[1] The strategies herein are founded on the compound's key chemical features: a moderately polar phenolic group and a ketone functional group. This guide details liquid-liquid extraction (LLE), solid-phase extraction (SPE), and chromatographic purification techniques, including flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC). Each protocol is presented with an in-depth explanation of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods for their specific applications.
Introduction: Compound Profile and Strategic Considerations
2-(4-Hydroxyphenyl)-4-methylpentan-3-one possesses a molecular weight of 192.25 g/mol and a structure that confers both hydrophilic and lipophilic characteristics.[1] The phenolic hydroxyl group provides acidic character, enabling pH-dependent manipulation of its solubility, a cornerstone of its extraction from complex mixtures. The pentanone backbone contributes to its nonpolar character, influencing its solubility in organic solvents.
Strategic Approach to Isolation:
The isolation strategy is a multi-step process designed to progressively enrich the target compound:
Gross Separation: Initial extraction from the source matrix (e.g., cell culture media, reaction mixture) into a suitable organic solvent.
Purification: Removal of impurities through techniques that exploit differences in polarity and functional groups.
High-Resolution Polishing: Final purification to achieve high purity, typically using chromatographic methods.
Below is a logical workflow for the isolation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one.
Figure 1: General workflow for the extraction and isolation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one.
Extraction Methodologies
The choice of extraction method is contingent on the nature of the sample matrix.
Liquid-Liquid Extraction (LLE) from Aqueous Matrices
LLE is a primary technique for partitioning the target compound from an aqueous phase into an immiscible organic solvent. The efficiency of this process is highly dependent on the solvent choice and the pH of the aqueous phase.
Principle of pH-Dependent Extraction:
The phenolic hydroxyl group of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one has an estimated pKa in the range of 9-10, typical for phenols.
At pH < 8: The hydroxyl group is protonated, rendering the molecule neutral and more soluble in organic solvents.
At pH > 11: The hydroxyl group is deprotonated to form the phenoxide ion, which is highly water-soluble.
This pH-dependent solubility allows for selective extraction.
Protocol 2.1: LLE from a Neutral or Acidic Aqueous Sample
Sample Preparation: Adjust the pH of the aqueous sample (e.g., cell culture supernatant, reaction quench solution) to ~4-5 with a suitable acid (e.g., 1 M HCl). This ensures the phenolic group is fully protonated.
Solvent Selection & Extraction:
Transfer the sample to a separatory funnel.
Add an equal volume of a water-immiscible organic solvent. Ethyl acetate is a preferred choice due to its polarity, which is suitable for extracting moderately polar compounds. Dichloromethane can also be used.[2]
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
Allow the layers to separate.
Collection: Drain the lower organic layer. If using a solvent less dense than water, collect the upper layer.
Repeat: Perform the extraction two more times with fresh organic solvent to maximize recovery.
Combine & Dry: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
Solid-Phase Extraction (SPE) for Dilute Aqueous Samples
SPE is an effective method for concentrating the analyte from large volumes of dilute aqueous samples and for sample clean-up.
Principle of SPE:
A solid sorbent is used to retain the analyte, which is then eluted with a small volume of a strong solvent. For 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, a reverse-phase sorbent (e.g., C18-silica) is ideal. The nonpolar pentanone backbone and phenyl ring will interact with the C18 chains, retaining the compound from the polar aqueous sample.
Protocol 2.2: Reverse-Phase SPE
Cartridge Conditioning:
Pass 5 mL of methanol through a C18 SPE cartridge.
Equilibrate the cartridge by passing 5 mL of deionized water, ensuring the sorbent does not run dry.
Sample Loading:
Load the aqueous sample onto the cartridge at a slow flow rate (1-2 mL/min).
Washing:
Wash the cartridge with 5 mL of water or a mild water/methanol mixture (e.g., 95:5 v/v) to remove polar impurities.
Elution:
Elute the target compound with a small volume (e.g., 2-5 mL) of a strong organic solvent like methanol or acetonitrile.
Concentration: The eluate can be concentrated or directly analyzed.
Parameter
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Principle
Partitioning between immiscible liquids
Partitioning between a solid and a liquid
Sample Volume
Best for moderate volumes (10 mL - 1 L)
Ideal for a wide range, especially large, dilute volumes
Solvent Usage
High
Low
Selectivity
Moderate (pH-dependent)
High (sorbent chemistry dependent)
Throughput
Low to moderate
High (with manifold)
Table 1: Comparison of LLE and SPE for the extraction of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one.
Chromatographic Purification
Following initial extraction, the crude product will likely contain impurities. Chromatographic techniques are essential for isolating the compound to a high degree of purity.
Flash Column Chromatography
This is a rapid form of preparative column chromatography used for purifying moderate to large quantities of material (milligrams to grams).
Principle of Separation:
Separation is based on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase. Due to the presence of the polar hydroxyl group, 2-(4-Hydroxyphenyl)-4-methylpentan-3-one will adhere to the polar silica gel. A mobile phase of increasing polarity is used to elute compounds, with less polar compounds eluting first.
Protocol 3.1: Normal-Phase Flash Chromatography
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in a nonpolar solvent like hexane.
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the packed column.
Elution:
Begin elution with a nonpolar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate). The optimal gradient can be determined beforehand by Thin Layer Chromatography (TLC).
Fraction Collection: Collect fractions and monitor their composition by TLC.
Pooling and Concentration: Combine the fractions containing the pure compound and remove the solvent under reduced pressure.
For the highest purity, preparative HPLC is the method of choice. Reverse-phase HPLC is particularly well-suited for this compound.
Principle of Reverse-Phase HPLC:
The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and methanol or acetonitrile). More polar compounds elute first, while nonpolar compounds are retained longer. 2-(4-Hydroxyphenyl)-4-methylpentan-3-one will be retained on the column due to its nonpolar regions.
Protocol 3.2: Reverse-Phase Preparative HPLC
System Preparation:
Column: A preparative C18 column.
Mobile Phase: A mixture of water (A) and methanol or acetonitrile (B). Both phases should be filtered and degassed. A small amount of acid (e.g., 0.1% trifluoroacetic acid) can be added to suppress the ionization of the phenolic group and improve peak shape.
Method Development: An analytical scale HPLC is first used to develop the separation method. A typical starting point is a gradient from 30% B to 100% B over 20-30 minutes.
Sample Preparation: Dissolve the semi-purified sample from flash chromatography in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the target compound, as identified by UV detection (phenolic compounds typically absorb around 270-280 nm).
Post-Run Processing: Combine the pure fractions and remove the organic solvent (methanol/acetonitrile) via rotary evaporation. The remaining aqueous solution can be freeze-dried to yield the final, pure product.
Application Note: Scale-Up Synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
The following Application Note and Protocol is designed for scale-up chemists and process engineers in the pharmaceutical and fine chemical sectors. It addresses the synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for scale-up chemists and process engineers in the pharmaceutical and fine chemical sectors. It addresses the synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one , a sterically congested
-aryl ketone, utilizing a modern Palladium-catalyzed -arylation strategy favored for its regioselectivity and scalability.[1]
Abstract
This guide details the process development and scale-up considerations for the synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS 111873-62-2).[1] While classical Friedel-Crafts alkylation routes suffer from poor regioselectivity (O- vs. C-alkylation) and poly-alkylation, this protocol utilizes Pd-catalyzed
-arylation of 2-methylpentan-3-one with 4-bromophenol.[1] This route offers superior control over the carbon skeleton construction, particularly in distinguishing between the competing -sites (ethyl vs. isopropyl).[1] The protocol addresses Critical Process Parameters (CPPs), catalyst removal, and crystallization strategies for kilogram-scale production.[1]
Retrosynthetic Analysis & Route Selection
The target molecule features a p-hydroxyphenyl group attached to the
Target substitution is required at C2 to generate the CH(CH3)-Ar moiety.[1]
Selected Route: Pd-Catalyzed
-Arylation
Direct arylation of the ketone enolate is selected over acid-catalyzed alkylation due to the latter's tendency toward rearrangement and polymerization.[1]
/ Dialkylbiarylphosphine (e.g., XPhos or BrettPhos).[1]
Mechanism: The bulky phosphine ligand facilitates oxidative addition to the aryl halide and reductive elimination of the sterically crowded ketone product, while directing arylation to the less hindered C2 position.[1]
Process Development & Optimization
Reagent Selection
Component
Role
Selection Criteria
2-Methylpentan-3-one
Substrate
Used in slight excess (1.2 equiv) to drive conversion of the aryl halide.
4-Bromophenol
Limiting Reagent
Preferred over chloride for faster kinetics at lower temperatures, reducing thermal degradation.[1]
Pd(OAc)
Pre-catalyst
Cost-effective source of Pd(II).[1] Reduced in situ to Pd(0).
XPhos
Ligand
Excellent for sterically demanding couplings; tolerates free phenols.[1]
KPO
Base
Mild enough to prevent aldol condensation side reactions; effectively neutralizes HBr.[1]
Toluene/Water
Solvent
Biphasic system (with phase transfer) or anhydrous Toluene.[1] Anhydrous preferred to minimize hydrodehalogenation.[1]
Critical Process Parameters (CPPs)
Temperature Control (80-100°C): Reaction requires heat for Pd cycle turnover but must be controlled to prevent ketone self-condensation.[1]
Inert Atmosphere: Oxygen strictly excluded to prevent phosphine oxidation and catalyst deactivation.[1]
Agitation: Critical for suspending the insoluble inorganic base (K
Step 3: Workup & Catalyst Removal [1]
11. Cool reaction mixture to 25°C .
12. Add Water (5 L) to dissolve inorganic salts (KBr, excess K
PO). Stir for 30 mins.
13. Separate phases. Retain organic (Top) layer.[1]
14. Wash organic layer with 1M HCl (2 L) to remove free amine/phosphine residues.[1]
15. Scavenging: Treat organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) at 50°C for 2 hours if Pd limits are strict (<10 ppm).[1] Filter through Celite.[1]
Step 4: Crystallization
16. Concentrate the organic phase under vacuum (50°C, 100 mbar) to approx. 2 L volume.
17. Add n-Heptane (4 L) slowly at 50°C.
18. Cool ramp: 50°C
0°C over 4 hours.
19. Seed with pure product crystals at 35°C if available.
20. Filter the resulting white solid.[1] Wash with cold n-Heptane (1 L).[1]
21. Dry in vacuum oven at 45°C for 12 hours.
Detection: UV @ 210 nm (carbonyl) and 280 nm (phenol).[1]
Impurity Profile
Impurity
Origin
Control Strategy
Bis-arylated Ketone
Over-reaction at C2 or C4
Control stoichiometry; slow addition of ketone is not effective here (excess ketone suppresses bis-arylation).[1] Ensure excess ketone is maintained.[1]
Ketone Self-Aldol
Base + Heat
Use weaker base (K3PO4 vs NaOtBu); avoid prolonged heating without substrate.[1]
Caption: Unit operation workflow for the 1 kg scale-up campaign.
Safety & Handling
4-Bromophenol: Corrosive and toxic.[1] Handle as a solid in a fume hood.
Palladium Residues: Spent catalyst and scavenger pads can be pyrophoric when dry.[1] Keep wet and dispose of in designated heavy metal waste.[1]
Exotherm: The oxidative addition step can be exothermic.[1] Ensure cooling jacket is active during the initial heat-up.[1]
References
Fox, J. M., et al. "Synthesis of Alpha-Aryl Ketones via Pd-Catalyzed Arylation."[1] Journal of the American Chemical Society, 2000.[1] Link[1]
Culkin, D. A., & Hartwig, J. F. "Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles."[1] Accounts of Chemical Research, 2003.[1] Link[1]
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Alpha-Arylation of Ketones."[1] Angewandte Chemie International Edition, 2018. (General Review of Buchwald Ligands in Arylation). Link[1]
PubChem Compound Summary. "2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS 111873-62-2)."[1] National Center for Biotechnology Information.[1] Link[1]
Application Note: Advanced Derivatization Strategies for 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Executive Summary & Scaffold Analysis The molecule 2-(4-Hydroxyphenyl)-4-methylpentan-3-one represents a privileged scaffold in medicinal chemistry, bridging the structural gap between simple phenolic ketones (like "Rasp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scaffold Analysis
The molecule 2-(4-Hydroxyphenyl)-4-methylpentan-3-one represents a privileged scaffold in medicinal chemistry, bridging the structural gap between simple phenolic ketones (like "Raspberry Ketone") and complex diarylalkane pharmacophores found in Selective Estrogen Receptor Modulators (SERMs) and bisphenol-related metabolic probes.
Its unique architecture—a phenolic ring coupled to a branched isopropyl ketone via a chiral benzylic center—offers three distinct vectors for chemical modification. This guide details high-fidelity protocols for derivatizing this scaffold, moving beyond standard textbook synthesis to address the regioselectivity and stereochemical challenges inherent to this molecule.
Structural Reactivity Profile
Before initiating synthesis, it is critical to map the electronic landscape of the scaffold to predict competitive pathways.
Site A (Phenolic Hydroxyl): The most nucleophilic site (
). Prone to rapid O-alkylation/acylation. Risk: Competitive C-alkylation at the benzylic position if hard bases (e.g., NaH) are used without care.
Site B (Benzylic
-Carbon): Highly acidic due to double activation (carbonyl + phenyl ring). This center is chiral and labile; racemization is a constant threat under basic conditions.
Site C (Carbonyl Core): Sterically differentiated. The "left" side is hindered by the phenyl ring; the "right" side by the isopropyl group. This steric bulk dictates the stereochemical outcome of nucleophilic attacks (e.g., reduction, Grignard).
Figure 1: Reactivity map highlighting the three primary vectors for diversification.
Objective: To modify the phenolic tail for lipophilicity tuning or linker attachment (e.g., PROTACs) without racemizing the benzylic center.
The Challenge: Standard Williamson ether synthesis using strong bases (NaH, KOH) often leads to deprotonation at Site B , causing racemization or C-alkylation byproducts.
The Solution: Use the Finkelstein-assisted Carbonate Method . This protocol utilizes mild bases and phase-transfer catalysis principles to ensure exclusivity at the oxygen atom.
Activation: In a flame-dried round-bottom flask, dissolve the scaffold in MeCN (0.1 M concentration). Add
.
Expert Insight: We prefer Cesium over Potassium because the "cesium effect" improves solubility in organic solvents and promotes the formation of a "naked" phenoxide anion, accelerating the
reaction at lower temperatures.
Catalyst Addition: Add KI (10 mol%). Stir at Room Temperature (RT) for 15 minutes. The mixture will turn slightly yellow as trace
forms; this is normal.
Electrophile Introduction: Add the Alkyl Bromide dropwise.
Reaction: Heat to 50°C. Monitor via TLC (Hexane:EtOAc 4:1).
Endpoint: The starting material (
) should disappear; product () appears.
Workup (Buffered): Cool to RT. Filter off inorganic salts through a Celite pad. Dilute filtrate with EtOAc and wash with saturated
(mildly acidic) rather than water to neutralize any residual phenoxide immediately.
Purification: Flash chromatography on silica gel.
Validation:
1H NMR: Look for the disappearance of the broad phenolic singlet (
ppm) and appearance of the alkoxy signals ( ppm).
Chiral HPLC: Confirm enantiomeric excess (ee) is maintained compared to starting material.
Protocol B: Diastereoselective Carbonyl Reduction
Objective: To convert the ketone into a secondary alcohol, generating a second chiral center. This creates a scaffold with two contiguous stereocenters, valuable for probing enzyme active sites.
The Challenge: The existing chiral center at C2 (benzylic) exerts 1,2-induction. A standard
reduction yields a mixture of syn and anti diastereomers (often 1:1), which is difficult to separate.
The Solution:Chelation-Controlled Reduction using Zinc Borohydride (
) or L-Selectride for steric control. Here, we describe the Chelation-Control route to access the syn-isomer predominantly.
Mechanistic Logic
The
-chiral center has a phenyl group and a methyl group. By using a chelating metal (Zn or Ce), we lock the conformation between the carbonyl oxygen and the phenyl ring (via cation- interaction or simple steric locking), directing the hydride attack from the less hindered face.
Figure 2: Chelation-controlled reduction pathway.
Materials
Scaffold: 1.0 eq
Lewis Acid:
(1.0 M in ether), 1.2 eq
Reductant:
, 2.0 eq
Solvent: THF/Ether (1:1)
Step-by-Step Methodology
Chelation: Dissolve scaffold in dry THF/Ether. Cool to -78°C. Add
solution dropwise. Stir for 30 minutes to allow the Zinc-chelate complex to form.
Reduction: Add
as a solid in one portion (or suspended in ether).
Progression: Allow the reaction to warm slowly to 0°C over 2 hours.
Expert Insight: Do not rush the warming. The high stereoselectivity relies on the reaction occurring at the lowest possible temperature where the chelate is stable.
Quench: Carefully add saturated Rochelle's salt (Potassium Sodium Tartrate) solution. This is critical to break up the sticky Zinc-alkoxide emulsions. Stir vigorously for 1 hour until two clear layers form.
Isolation: Extract with
, dry over , and concentrate.
Validation:
1H NMR: The coupling constant (
) between the newly formed carbinol proton (H3) and the alpha-proton (H2) will differ for syn vs anti. typically, and for this class of acyclic systems.
Objective: To replace the ketone with a secondary or tertiary amine, a common motif in GPCR ligands.
The Challenge: The steric bulk of the isopropyl group at C4 makes Schiff base formation sluggish. High temperatures can degrade the scaffold.
The Solution:Titanium(IV) Isopropoxide-Mediated Reductive Amination .
acts as both a Lewis acid to activate the ketone and a water scavenger to drive imine formation, allowing the reaction to proceed under milder conditions.
Materials
Scaffold: 1.0 eq
Amine (
): 1.2 eq (e.g., Morpholine, Benzylamine)
Lewis Acid:
, 1.5 eq
Reductant:
(STAB), 2.0 eq
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Methodology
Imine Formation: In a sealed vial, mix the Scaffold, Amine, and
in neat condition (no solvent) or minimal DCE. Stir at RT for 6–12 hours.
Observation: The solution will become viscous. The Titanium complex activates the sterically hindered carbonyl.
Dilution: Dilute the mixture with THF (if neat).
Reduction: Cool to 0°C. Add
.
Why STAB? Sodium Triacetoxyborohydride is mild and will not reduce the remaining imine to an amine if the imine hasn't formed, but more importantly, it won't reduce the ketone, ensuring chemoselectivity.
Workup: Quench with 1N NaOH (to precipitate Titanium salts as
). Filter the white precipitate through Celite.
References
Scaffold Identification & Biological Context
Smolecule. "2-(4-Hydroxyphenyl)-4-methylpentan-3-one Structure and Properties." Accessed 2025.[1][2] Link
Alpha-Arylation & Reactivity of Phenolic Ketones
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[3] "Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones."[2] Journal of the American Chemical Society.[2][3] Link
Oishi, T., & Nakata, T. (1990). "An Introduction to Chelation-Controlled Reduction." Synthesis.
Titanium-Mediated Reductive Amination:
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Organic Chemistry. (Standard protocol adapted for hindered ketones).
Crystallographic Data of Related Analogs
Padgett, C. W., et al. (2018).[4][5] "3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one." IUCrData. Link
Disclaimer: The protocols provided herein are for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel using appropriate Personal Protective Equipment (PPE).
Improving reaction yields in the synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Executive Summary: The Synthetic Challenge The synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one presents a classic conflict in organic synthesis: Steric Hindrance vs. Regiocontrol .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Synthetic Challenge
The synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one presents a classic conflict in organic synthesis: Steric Hindrance vs. Regiocontrol .
The target molecule is an
-aryl ketone derived from 4-methylpentan-3-one (isopropyl ethyl ketone). The challenge lies in directing the aryl group to the C2 position (the ethyl side) rather than the C4 position (the isopropyl side).
Thermodynamic Challenge: Under reversible conditions (acid catalysis), the reaction may suffer from polyalkylation on the phenol ring or self-condensation of the ketone.
Kinetic Opportunity: Using modern Palladium-catalyzed
-arylation, the steric bulk of the isopropyl group naturally protects the C4 position, directing arylation to the desired C2 position.
This guide focuses on the Pd-Catalyzed Cross-Coupling route (Buchwald-Hartwig type), as it offers the highest precision and yield for pharmaceutical applications.
Core Reaction Workflow (Pd-Catalyzed)
The Gold Standard: To maximize yield and minimize side products, we recommend the Pd-catalyzed
-arylation of 4-methylpentan-3-one with 4-bromoanisole (followed by demethylation) or protected 4-bromophenol. Direct use of unprotected phenol requires excess base and often reduces catalyst turnover.
Optimized Protocol Parameters
Parameter
Recommendation
Technical Rationale
Catalyst Precursor
Pd(OAc)₂ or Pd₂(dba)₃
Pd(OAc)₂ is generally more robust for air-stable handling before activation.
Ligand
XPhos or SPhos
These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition and, crucially, reductive elimination in sterically crowded environments.
Base
LiHMDS (Lithium Hexamethyldisilazide)
A bulky, non-nucleophilic base is essential to form the enolate irreversibly without attacking the ketone carbonyl (which causes aldol condensation).
Solvent
Toluene or THF
Toluene (at 80-100°C) generally provides better thermal stability for the catalytic cycle than THF.
Stoichiometry
Ketone (1.2 equiv) : Aryl Halide (1.0 equiv)
Slight excess of the ketone compensates for any minor volatility losses or enolate decomposition.
Visualizing the Pathway & Failure Points
The following diagram illustrates the catalytic cycle and the specific points where yield is typically lost.
Figure 1: Catalytic cycle for the alpha-arylation of 4-methylpentan-3-one, highlighting critical failure modes (Red) vs. the productive pathway (Green).
Troubleshooting Center (FAQ)
Issue 1: Low Conversion (<50%)
Symptom: Starting material (aryl halide) remains unreacted; the catalyst turns black (Pd black precipitation).
Root Cause: Catalyst deactivation due to oxidation or poor ligand binding.
Solution:
Oxygen Scavenging: Ensure the solvent is rigorously degassed (sparge with Argon for 20 mins). Pd(0) is highly oxygen-sensitive.
Ligand Ratio: Increase the Ligand:Pd ratio to 2:1 or 3:1. Phosphine ligands can oxidize; excess ligand stabilizes the active Pd species.
Halide Choice: If using 4-chlorophenol derivatives, switch to 4-bromophenol or 4-iodophenol derivatives. Chlorides require higher activation energy.
Issue 2: Formation of "Tar" or Polymer
Symptom: The reaction mixture becomes viscous and dark; NMR shows broad aliphatic peaks.
Root Cause: Self-Aldol Condensation of the ketone.
Mechanistic Insight: If the base is not strong enough (e.g., K2CO3 or NaOtBu used incorrectly) or added too fast at high temperatures, the ketone enolate reacts with another ketone molecule instead of the Pd-catalyst.
Corrective Protocol:
Use LiHMDS or NaHMDS .
Pre-form the enolate: Add the base to the ketone at low temperature (-78°C or 0°C) before adding the catalyst/aryl halide mixture. This ensures all ketone is converted to enolate, preventing ketone-enolate self-reaction.
Issue 3: Regioselectivity Issues (Wrong Isomer)
Symptom: Arylation occurs on the isopropyl side (C4) or bis-arylation occurs.
Root Cause: Thermodynamics vs. Kinetics.
Explanation: The C2 (ethyl) position is sterically less hindered. However, at very high temperatures or with small ligands, the catalyst might force entry into the C4 position.
Solution:
Ligand Bulk: Switch to XPhos . Its extreme bulk acts as a "roof" over the catalyst, making it physically impossible for the bulky isopropyl side of the ketone to approach the Pd center.
Temperature: Lower the reaction temperature to 60-70°C and extend the reaction time.
Target: Synthesis of 2-(4-methoxyphenyl)-4-methylpentan-3-one (Precursor to final phenol).
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
Reagents:
Pd(OAc)₂ (1.0 mol%)
XPhos (2.0 mol%)
4-Bromoanisole (1.0 equiv, 10 mmol)
4-Methylpentan-3-one (1.2 equiv, 12 mmol)
LiHMDS (1.0 M in THF, 2.4 equiv)
Toluene (anhydrous, 0.2 M concentration)
Step 1 (Catalyst Activation): In a separate vial, mix Pd(OAc)₂ and XPhos in a small amount of toluene under Argon. Stir for 10 mins (solution turns yellow/orange).
Step 2 (Reaction):
Add 4-methylpentan-3-one and 4-bromoanisole to the main flask with Toluene.
Cool to 0°C.
Add LiHMDS dropwise over 10 minutes. (Solution may turn yellow/brown).
Add the pre-mixed Catalyst solution.
Step 3 (Heating): Heat the mixture to 80°C for 4-12 hours. Monitor by GC-MS or TLC.
Step 4 (Workup): Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Dry over MgSO₄.
Step 5 (Deprotection): To obtain the final 4-hydroxyphenyl product, treat the isolated intermediate with BBr₃ (in DCM at -78°C) or HBr/Acetic Acid to cleave the methyl ether.
Troubleshooting Logic Tree
Use this flow to diagnose yield issues in real-time.
Figure 2: Diagnostic logic for identifying yield loss in alpha-arylation.
References
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[1] Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones.[1] Journal of the American Chemical Society, 122(7), 1360–1370. Link
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
-Arylation of Carbonyl Compounds and Nitriles.[1][2] Accounts of Chemical Research, 36(4), 234–245. Link
Martin, R., & Buchwald, S. L. (2008).
-Arylation of Esters and Amides under Neutral Conditions. Accounts of Chemical Research, 41(11), 1461–1473. Link
Hama, T., & Hartwig, J. F. (2008).[1] Palladium-Catalyzed
-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. Organic Letters, 10(8), 1549–1552. Link
Troubleshooting impurity formation during 2-(4-Hydroxyphenyl)-4-methylpentan-3-one production
Welcome to the technical support center for the synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the challenges of impurity formation in this specific synthesis.
The primary industrial route to hydroxyaryl ketones, such as 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, is the Fries rearrangement of the corresponding phenolic ester. This guide will focus on troubleshooting impurity formation during this key synthetic step.
Troubleshooting Guide: Impurity Formation
This guide addresses specific challenges you might encounter during the synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one via the Fries rearrangement of 4-isovaleroyloxyphenol.
Question 1: I am observing a significant amount of an isomeric impurity alongside my desired para-product. What is it and how can I minimize it?
Answer:
The most common isomeric impurity in the Fries rearrangement is the ortho-substituted product , 2-(2-Hydroxy-5-methylphenyl)-4-methylpentan-3-one. The Fries rearrangement can yield both ortho- and para-acylated phenols, and the ratio of these products is highly dependent on the reaction conditions.[1][2][3]
Causality:
Thermodynamic vs. Kinetic Control: The formation of the ortho and para isomers is a classic example of thermodynamic versus kinetic control. The ortho isomer can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically favored product at higher temperatures.[1] Conversely, the para isomer is often the kinetically favored product and its formation is preferred at lower temperatures.[2][3]
Solvent Polarity: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho-product, while more polar solvents increase the proportion of the para-product.[1][3]
Troubleshooting & Optimization:
Parameter
Recommendation for Maximizing para-Product
Rationale
Temperature
Maintain a low reaction temperature (typically below 60°C).[2]
Favors the kinetically controlled formation of the para-isomer.[3]
Use a milder Lewis acid catalyst if possible (e.g., FeCl₃, ZnCl₂), or a strong Brønsted acid like methanesulfonic acid for high para-selectivity.[4][5]
Can alter the complexation equilibrium and favor the desired isomer.
Logical Relationship: Influence of Reaction Conditions on Isomer Formation
Caption: Reaction conditions directing ortho vs. para selectivity.
Question 2: My reaction has a low yield of the desired product, and I'm isolating a significant amount of unreacted starting material. What's going wrong?
Answer:
A low conversion of the starting phenolic ester (4-isovaleroyloxyphenol) can be attributed to several factors, primarily related to the activity of the Lewis acid catalyst and the reaction conditions.
Causality:
Catalyst Deactivation: Lewis acids like AlCl₃ are highly sensitive to moisture.[5] Any water present in the reaction will hydrolyze the catalyst, rendering it inactive.[5]
Insufficient Catalyst: The Fries rearrangement often requires stoichiometric or even excess amounts of the Lewis acid catalyst because it complexes with both the starting material and the product.[6]
Low Reaction Temperature: While low temperatures favor the para-product, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
Troubleshooting & Optimization:
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from deactivating the catalyst.[5][7]
Optimize Catalyst Loading: Use at least one equivalent of the Lewis acid per mole of the ester. A slight excess (1.1-1.2 equivalents) is often beneficial.[5]
Gradual Temperature Increase: If the reaction is sluggish at very low temperatures, a gradual and controlled increase in temperature can improve the reaction rate. Monitor the reaction progress closely to avoid favoring the formation of the ortho-isomer.
Caption: Workflow for maintaining anhydrous reaction conditions.
Question 3: Besides the ortho-isomer, what other common process-related impurities should I be looking for?
Answer:
Several other impurities can arise from the synthesis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one. These can originate from the starting materials or from side reactions.
Common Process-Related Impurities:
Impurity
Origin
Mitigation Strategies
Phenol
Incomplete esterification of phenol to form the starting material, or hydrolysis of the ester during workup.
Ensure complete esterification in the preceding step. Use a carefully controlled workup procedure.
4-Isovaleroyloxyphenol
Incomplete Fries rearrangement.
Optimize reaction time, temperature, and catalyst loading as described in Question 2.
Poly-acylated Phenols
The activated phenolic ring can undergo further acylation, especially if an excess of the acylating agent is present during the initial esterification or if reaction conditions are harsh.
Use a 1:1 stoichiometry of phenol to the acylating agent during ester formation.
Oxidation Byproducts
Phenolic compounds can be susceptible to oxidation, leading to colored impurities.[8]
Perform the reaction under an inert atmosphere and use degassed solvents.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Fries Rearrangement for this synthesis?
A1: The Fries rearrangement proceeds via an electrophilic aromatic substitution mechanism.[3] The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the 4-isovaleroyloxyphenol, making the acyl group more electrophilic. This is followed by the generation of an acylium ion, which then attacks the aromatic ring at the ortho or para position.[2][3] The reaction can proceed through both intermolecular and intramolecular pathways.[2]
Mechanism of the Fries Rearrangement
Caption: Simplified mechanism of the Fries rearrangement.
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring the reaction progress and quantifying the product and impurities.[9][10][11]
HPLC with UV Detection: A reversed-phase C18 column with a gradient elution of water (with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol is a good starting point. UV detection at a wavelength where both the starting material and the products have significant absorbance (e.g., 254 nm or 280 nm) is typically used.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities. The mass-to-charge ratio of the impurity peaks can provide information about their molecular weight, which is crucial for structure elucidation.
Q3: How can I purify the final product to remove these impurities?
A3: Several purification techniques can be employed:
Recrystallization: This is an effective method for purifying solid products. The choice of solvent is critical and should be determined experimentally.[12]
Column Chromatography: For complex mixtures or to separate isomers, column chromatography on silica gel is a powerful technique.[12] A solvent system of hexane and ethyl acetate is often a good starting point for elution.
Acid-Base Extraction: Since the product is a phenolic ketone, it is acidic and can be separated from non-acidic impurities by extraction with an aqueous base (e.g., NaOH solution). The product will move to the aqueous layer as its phenoxide salt, which can then be re-precipitated by adding acid.[12]
Experimental Protocol: HPLC Method for Reaction Monitoring
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
Start with a suitable ratio of A and B (e.g., 90:10 A:B).
Linearly increase the proportion of B over 15-20 minutes.
Hold at a high concentration of B for a few minutes to wash the column.
Return to the initial conditions and equilibrate the column.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
What is the Fries Rearrangement Reaction? - BYJU'S. (URL: )
Avoiding byproduct formation in Friedel-Crafts acylation for precursors - Benchchem. (URL: )
How to optimize Friedel-Crafts acylation reaction conditions. - Benchchem. (URL: )
Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (URL: )
Fries Rearrangement. (URL: )
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Public
optimizing reaction conditions for the synthesis of phenolic ketones - Benchchem. (URL: )
Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC. (URL: )
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. (URL: )
Determination of Phenolic Compounds Using HPLC and Electrochemical Detection with Disposable Carbon Electrodes | LCGC Intern
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - MDPI. (URL: )
Technical Support Center: Resolving Aqueous Solubility Issues for 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Welcome to the Advanced Applications Support Center. As researchers transition 2-(4-Hydroxyphenyl)-4-methylpentan-3-one from organic synthesis into biological evaluations (such as endocrine disruption assays or eNOS inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As researchers transition 2-(4-Hydroxyphenyl)-4-methylpentan-3-one from organic synthesis into biological evaluations (such as endocrine disruption assays or eNOS inhibition studies), aqueous insolubility is the most frequently encountered roadblock.
As an Application Scientist, I approach solubility not as a mere mixing task, but as a thermodynamic puzzle. This compound presents a unique challenge: it possesses a polar, weakly acidic phenolic hydroxyl group directly opposed by a highly hydrophobic, branched aliphatic tail (4-methylpentan-3-one). This amphiphilic-like imbalance heavily favors lipophilicity, leading to rapid self-association and precipitation in standard aqueous buffers.
This guide provides the mechanistic causality behind these solubility failures and delivers self-validating protocols to ensure your compound remains in solution, ensuring reproducible and biologically relevant data.
Part 1: Quantitative Chemical Profiling & Solubilization Matrix
To successfully formulate this compound, we must first understand the quantitative parameters driving its behavior in water. The solubility of phenolic compounds in water is strictly proportional to the number of hydroxyls capable of hydrogen bonding relative to their hydrophobic mass[1].
Small molecular size allows for unhindered entry into the hydrophobic cavities of cyclodextrins.
Phenol pKa
~9.5 – 10.0
At a physiological pH of 7.4, >99.9% of the compound is protonated (uncharged), driving its insolubility[2].
Co-solvent (DMSO)
High Solubility (>50 mM)
DMSO lowers the bulk dielectric constant of the medium, effectively solvating the aliphatic tail[3].
Cyclodextrin (HP-β-CD)
Moderate-High Solubility
Shields the hydrophobic 4-methylpentan-3-one tail from water, preventing aggregation via entropic gain[4].
pH Adjustment (>10.0)
High Solubility
Deprotonates the phenolic -OH to a phenolate anion, drastically increasing polarity via ion-dipole interactions[2].
Part 2: Troubleshooting FAQs & Mechanistic Causality
Q1: My DMSO stock solution is completely clear, but the compound precipitates immediately upon dilution into PBS. Why does this happen?A: You are observing a classic phenomenon known as "solvent shock"[2]. Dimethyl sulfoxide (DMSO) has a dielectric constant of ~46.7, which efficiently solvates the hydrophobic pentanone backbone[3]. When you introduce this stock into water (dielectric constant ~80), the local concentration of DMSO drops instantaneously. The hydrophobic tail of the compound is suddenly forced to interact with water, creating a highly ordered, entropically unfavorable hydration shell. To minimize this surface area, the compound molecules self-associate via hydrophobic interactions and precipitate out of solution.
Q2: Can I just heat my aqueous buffer to force the compound into solution?A: No. While heating increases the thermodynamic solubility of phenolic compounds by disrupting water-water hydrogen bonds, this is a transient fix. Once your assay cools back to physiological temperatures (37°C) or room temperature, the solution becomes supersaturated. This leads to delayed micro-crystallization, which will artificially lower the effective concentration of your drug and ruin assay reproducibility.
Q3: How does pH manipulation affect this specific molecule?A: The solubility of phenolic compounds is highly pH-dependent[2]. The compound contains a phenolic hydroxyl group with a pKa typically around 9.5. According to the Henderson-Hasselbalch equation, at pH 7.4, the molecule is almost entirely un-ionized and hydrophobic. If your assay permits, adjusting the pH to >10.0 deprotonates the phenol into a phenolate anion, drastically increasing aqueous solubility through ion-dipole interactions with water[2]. However, extreme alkaline conditions are usually incompatible with live-cell assays.
Part 3: Strategic Decision Workflows
Before selecting a protocol, you must align the solubilization strategy with the biological constraints of your downstream assay.
Workflow for selecting a solubilization strategy based on assay constraints.
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in quality control steps so you can empirically verify that the compound is truly dissolved, rather than existing as a micro-suspension.
Causality: By pre-dissolving in DMSO and utilizing rapid, high-shear mixing during aqueous dilution, we prevent localized "solvent shock" and trap the compound in a metastable solvated state.
Stock Preparation: Weigh 19.2 mg of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one and dissolve in 1.0 mL of 100% anhydrous DMSO to create a 100 mM master stock. Vortex until optically clear.
Intermediate Dilution: Dilute the 100 mM stock 1:10 in DMSO to create a 10 mM working stock.
Aqueous Integration: Place your target aqueous buffer (e.g., PBS) on a magnetic stirrer at high speed (800 rpm) to create a deep vortex.
Injection: Using a precision micropipette, inject the 10 mM DMSO stock directly into the center of the vortex (not down the side of the tube) to achieve your final concentration (e.g., 10 µL into 990 µL buffer for a 100 µM final concentration, yielding 1% final DMSO).
System Validation (Crucial Step): Centrifuge the final solution at 10,000 x g for 10 minutes.
Pass: No visible pellet. Measure UV-Vis absorbance at ~280 nm (phenolic peak) of the supernatant. The concentration should match the theoretical yield.
Fail: A white pellet forms. The compound has precipitated. You must switch to Protocol B.
Protocol B: Host-Guest Complexation using HP-β-CD (For Strictly Aqueous Assays)
Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic 4-methylpentan-3-one tail of the compound displaces high-energy water molecules inside the CD cavity. This release of water into the bulk solvent provides a massive favorable entropic gain (ΔS > 0), driving the spontaneous formation of a water-soluble inclusion complex[4].
Thermodynamic mechanism of HP-β-CD inclusion complexation driven by entropic gain.
Excipient Preparation: Prepare a 15 mM to 20 mM solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).
Compound Addition: Add 2-(4-Hydroxyphenyl)-4-methylpentan-3-one in excess (e.g., 2 mg/mL) directly to the HP-β-CD solution.
Equilibration: Place the suspension on an orbital shaker at 37°C for 24 to 48 hours. Scientific Context: Complexation is an equilibrium process and requires time for the hydrophobic tail to properly orient and lock into the cyclodextrin cavity.
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.
System Validation: Analyze the filtrate via HPLC or UV-Vis spectroscopy against a standard curve (prepared in methanol) to determine the exact concentration of the solubilized inclusion complex. The resulting solution can now be diluted freely with standard aqueous buffers without risk of precipitation.
References
Aqueous Solubility of Some Natural Phenolic Compounds | Request PDF - ResearchGate
Source: ResearchGate
URL
Complexation of resveratrol by native and modified cyclodextrins: Determination of complexation constant by enzymatic, solubility and fluorimetric assays | Request PDF - ResearchGate
Source: ResearchGate
URL
Minimizing oxidation of the phenolic group in 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Welcome to the Technical Support Center for Phenolic Oxidation Management. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and mitigate th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Phenolic Oxidation Management. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and mitigate the oxidative degradation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one .
Because this molecule contains an electron-rich para-substituted phenol, it is highly susceptible to spontaneous and reaction-induced oxidation. This guide synthesizes mechanistic theory, field-proven standard operating procedures (SOPs), and analytical troubleshooting to ensure the structural integrity of your compound.
Mechanistic Overview: The "Why" Behind Phenol Oxidation
Q: Why is the phenolic group in 2-(4-Hydroxyphenyl)-4-methylpentan-3-one so susceptible to oxidation?A: Phenols are inherently electron-rich aromatic systems. The presence of the alkyl side chain (4-methylpentan-3-one moiety) at the para position further donates electron density into the ring, lowering the molecule's oxidation potential. In the presence of dissolved oxygen, trace transition metals, or hypervalent iodine reagents, the phenol readily undergoes a one-electron oxidation to form a highly stabilized phenoxy radical[1].
Once formed, this radical acts as a gateway intermediate. It can either undergo radical-radical coupling (dimerization) or lose a second electron and proton to form a highly conjugated, colored ortho- or para-quinone[1][2].
Mechanistic pathway of phenol oxidation leading to quinone formation and dimerization.
Q: My compound is degrading into a yellow/brown mixture during long-term storage. How can I prevent this?A: The color change is a visual hallmark of quinone formation, as quinones are highly conjugated dicarbonyl compounds[2]. For long-term storage, the compound must be kept under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density) at -20 °C. If storing as a stock solution, you must use rigorously degassed solvents and consider adding a radical scavenger.
Table 1: Antioxidant Additives for Solution Storage
Q: My downstream synthetic steps require elevated temperatures and basic conditions, leading to complete oxidation of the phenol. What is the best strategy?A: If environmental controls (degassing) are insufficient, you must temporarily mask the electronic properties of the phenol. By converting the hydroxyl group into an ether or ester, you remove the acidic proton and sterically shield the oxygen, completely halting the phenoxy radical pathway. According to Greene's Protective Groups in Organic Synthesis, silyl ethers or benzyl ethers are the most robust choices for phenols[3][4].
Table 2: Protecting Group Strategies for Phenols
Protecting Group
Reagents for Protection
Reagents for Deprotection
Chemical Stability Profile
TBS (tert-Butyldimethylsilyl)
TBSCl, Imidazole, DMF
TBAF or mild acid (e.g., AcOH)
Stable to bases and mild nucleophiles. Labile to fluoride/acid.
| Bn (Benzyl) | BnBr, K
CO, DMF | H, Pd/C | Highly stable to acids/bases. Labile to hydrogenation. |
| MOM (Methoxymethyl) | MOMCl, DIPEA, DCM | HCl or TFA in MeOH | Stable to strong bases. Labile to strong acids. |
Standard Operating Procedures (SOPs)
SOP 1: Freeze-Pump-Thaw (FPT) Degassing
Causality: Dissolved oxygen is the primary culprit for spontaneous quinone formation. While sparging (bubbling gas) only displaces atmospheric gases, the FPT method completely removes all dissolved gases from the solvent matrix[5][6].
Standard workflow for Freeze-Pump-Thaw (FPT) degassing to remove dissolved oxygen.
Step-by-Step Methodology:
Preparation: Place the solvent or reaction mixture in a heavy-walled Schlenk flask. Self-Validation/Safety Check: Do not fill the flask more than 50% of its volume. Overfilled flasks frequently shatter due to expansion during the thawing process[7].
Freeze: Close the stopcock to seal the flask. Submerge the flask in a liquid nitrogen bath (-196 °C) until the contents are completely frozen. Freezing prevents the evaporative loss of the solvent when exposed to a vacuum[8].
Pump: Once frozen, open the stopcock to a dynamic high vacuum for 3–5 minutes to evacuate the headspace of atmospheric gases[8][9].
Isolate: Close the stopcock to isolate the flask under a static vacuum[8].
Thaw: Remove the flask from the cryogenic bath and place it in a tepid water bath. As the solvent thaws, trapped dissolved gases will rapidly bubble out into the evacuated headspace[7]. Note: Never use a heat gun, as thermal shock will cause the flask to implode.
Iterate: Repeat Steps 2 through 5 for a minimum of three full cycles until no more gas evolution is observed during the thaw phase[7][9].
Backfill: After the final thaw, backfill the flask with ultra-pure Argon gas[9].
SOP 2: TBS Protection of the Phenolic Moiety
Causality: Imidazole acts as both a mild base to deprotonate the phenol and a nucleophilic catalyst to activate the TBS-Cl, ensuring rapid and complete protection without harsh conditions.
Step-by-Step Methodology:
Dissolve 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (1.0 equiv) in anhydrous, degassed DMF (0.2 M) under an Argon atmosphere.
Add Imidazole (2.5 equiv) and stir for 5 minutes at room temperature.
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc) until the lower-Rf phenol spot disappears.
Quench the reaction with saturated aqueous NH
Cl, extract with EtOAc, wash the organic layer with brine to remove DMF, dry over NaSO, and concentrate under reduced pressure.
Analytical Monitoring FAQs
Q: How can I definitively confirm if my batch has oxidized to a quinone?A: Rely on a combination of visual, NMR, and mass spectrometry data:
Visual Inspection: Pure 2-(4-Hydroxyphenyl)-4-methylpentan-3-one should be a white to off-white solid/oil. Oxidation yields highly colored products (yellow, pink, or dark brown)[2].
H NMR Spectroscopy: Look for the disappearance of the broad phenolic -OH singlet. More importantly, observe the aromatic protons. In the oxidized quinone state, the aromatic ring loses its aromaticity, and the protons shift upfield into the vinylic region (typically 6.2–6.8 ppm).
LC-MS: The oxidation of a phenol to a quinone involves the loss of two electrons and two protons. Therefore, look for a mass shift of -2 Da in your mass spectrum (e.g., an
Controlling temperature to prevent degradation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Technical Support Center: Stability of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one A Guide to Preventing Thermal Degradation From the Desk of the Senior Application Scientist, Welcome to the technical support center dedicat...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
A Guide to Preventing Thermal Degradation
From the Desk of the Senior Application Scientist,
Welcome to the technical support center dedicated to ensuring the stability and integrity of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one in your research and development workflows. This molecule, with its unique phenolic and ketonic functionalities, is of significant interest in various applications, including as a building block in polymer chemistry and as a potential metabolite in toxicological studies.[1] However, these same functional groups render it susceptible to degradation, particularly under thermal stress.
This guide moves beyond simple procedural lists. It is designed to provide you, our fellow scientists and drug development professionals, with a deep understanding of the why behind the protocols. By understanding the degradation pathways, you can proactively control experimental parameters, troubleshoot issues with confidence, and ensure the reliability and reproducibility of your results.
Section 1: Understanding the Molecule's Vulnerabilities
The chemical structure of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one contains two primary sites susceptible to temperature-induced degradation: the phenolic hydroxyl group and the ketone carbonyl group . Elevated temperatures provide the activation energy for undesirable reactions, compromising sample purity, potency, and safety.
The main degradation pathways to consider are:
Oxidation: The electron-rich phenol ring is highly susceptible to oxidation, a process significantly accelerated by heat.[2][3] This can lead to the formation of colored quinone-type species and other oxidative byproducts, often observed as a yellowing or browning of the material.[4] The presence of oxygen and trace metal ions can catalyze this process.
Maillard-Type Reactions and Condensation: In complex mixtures containing amines, amino acids, or other nucleophiles, the ketone functionality can undergo condensation reactions at elevated temperatures. Phenolic compounds can also participate in Maillard reactions, which are non-enzymatic browning reactions, potentially leading to the formation of complex, high-molecular-weight adducts.[5][6][7]
Thermal Decomposition: At sufficiently high temperatures, the covalent bonds within the molecule can cleave, leading to fragmentation and the formation of various smaller, volatile compounds. Dry heat can promote reactions like decarboxylation or rearrangements.[2]
Caption: Key thermal degradation pathways for the target molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 2-(4-Hydroxyphenyl)-4-methylpentan-3-one?
A1: For optimal stability, the compound should be stored in a cool, dry, and dark environment. Recommended storage is typically at 2-8°C.[8] The container should be tightly sealed and the headspace may be flushed with an inert gas like nitrogen or argon to minimize oxidative degradation.[9]
Q2: At what temperature does significant degradation typically begin?
A2: While the exact temperature depends on the matrix, duration of heating, and presence of catalysts, studies on similar phenolic compounds show that degradation rates increase significantly at temperatures above 60-80°C.[10][11] For sensitive applications, it is crucial to perform your own stability studies. We outline a protocol for this in Section 4.
Q3: What are the common physical or visual signs of degradation?
A3: The most common sign is a change in color, typically from a white or off-white solid to yellow or brown, which indicates the formation of oxidative byproducts.[12] Other signs can include a change in melting point, altered solubility, or the appearance of new peaks during chromatographic analysis (e.g., HPLC).
Q4: How does pH influence the thermal stability of this compound in solution?
A4: pH can have a profound effect. Basic conditions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. Acidic conditions, especially at high temperatures, can catalyze hydrolysis or other rearrangement reactions. The stability of the compound across a range of pH values should be evaluated as part of a comprehensive forced degradation study.[3][13]
Q5: My formulation contains amino acids. Should I be concerned about interactions with 2-(4-Hydroxyphenyl)-4-methylpentan-3-one during heat sterilization?
A5: Yes, this is a valid concern. The combination of a ketone, a phenolic compound, amino acids, and heat creates the potential for the Maillard reaction.[12][14] This can lead to the formation of complex adducts and a loss of both your compound and the amino acid, along with significant browning. If heat sterilization is necessary, you should rigorously analyze the post-sterilization product for purity and degradants.
Section 3: Troubleshooting Guide
Problem Encountered
Potential Cause & Scientific Rationale
Recommended Solutions & Actions
Unexpected yellowing or browning of the material upon heating.
Oxidation of the Phenolic Group: The phenol moiety is readily oxidized to form colored quinone-like structures. This process is accelerated by heat and the presence of oxygen.[2][4]
1. Reduce Temperature: Operate at the lowest effective temperature. 2. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to displace oxygen. 3. Consider Antioxidants: If compatible with your downstream application, adding a small amount of an antioxidant like BHT or ascorbic acid can be effective.
Appearance of new, unexpected peaks in HPLC analysis after a heating step.
Formation of Degradation Products: The new peaks are likely degradants resulting from oxidation, condensation, or fragmentation. Their presence compromises the purity and safety profile of your material.[13]
1. Characterize the Peaks: Use a mass spectrometer (LC-MS) to get molecular weight information on the new impurities.[15] 2. Perform a Forced Degradation Study: Systematically identify the degradation products by following the protocol in Section 4. This is essential for developing a stability-indicating analytical method.[16]
Loss of assay purity or potency during storage, even in recommended conditions.
Slow, Long-Term Degradation: The recommended storage conditions slow down, but may not completely stop, degradation. This could be due to oxygen in the container headspace or exposure to light.
1. Re-evaluate Packaging: Use amber vials to protect from light and consider smaller aliquots to minimize headspace and repeated freeze-thaw cycles. 2. Conduct a Long-Term Stability Study: Establish a re-test date for your material by storing it under intended conditions and testing at specific intervals (e.g., 0, 3, 6, 12 months).[8]
Section 4: Experimental Protocol: Forced Thermal Degradation Study
This protocol is designed to be a self-validating system to understand the thermal lability of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one and to generate its primary thermal degradants.
Objective: To assess the thermal stability of the compound and identify potential degradation products, which is a critical step in developing a stability-indicating analytical method as required by regulatory guidelines.[17]
Materials:
2-(4-Hydroxyphenyl)-4-methylpentan-3-one
HPLC-grade solvent (e.g., Acetonitrile or Methanol)
HPLC-grade water
Temperature-controlled oven or heating block
Calibrated thermometer
2 mL HPLC vials with caps
HPLC system with a UV/DAD detector
Methodology:
Stock Solution Preparation: Prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
Sample Aliquoting: Dispense aliquots of the stock solution into multiple HPLC vials. Prepare at least three vials per condition (temperature/time point).
Control Samples: Designate a set of vials as controls. Store these at a condition where the compound is known to be stable (e.g., 2-8°C) in the dark.
Thermal Stress Application: Place the remaining vials in a pre-heated oven or heating block at various temperatures. A typical range would be 60°C, 80°C, and 100°C.
Time Points: Remove a set of vials from each temperature at predetermined time points (e.g., 1, 4, 8, and 24 hours).
Quenching: Immediately after removing from the heat, place the vials in an ice bath for 5 minutes to halt any further degradation.
HPLC Analysis: Analyze all samples (including the time-zero control) using a suitable HPLC method. A gradient method is often required to separate the parent compound from its more polar or less polar degradants.
Data Analysis:
Compare the chromatograms of the stressed samples to the control.
Calculate the percentage degradation of the parent peak.
Note the retention times and peak areas of any new impurity peaks.
Calculate the mass balance to ensure that the decrease in the parent compound is accounted for by the sum of the degradants.[2][18]
Caption: Workflow for a forced thermal degradation study.
Section 5: Data Presentation & Interpretation
The data from your forced degradation study can be summarized to easily visualize the compound's stability profile.
Table 1: Hypothetical Results of a Forced Thermal Degradation Study (24 hours)
Temperature (°C)
% Degradation of Parent Compound
Number of Major Degradant Peaks (>0.1%)
Mass Balance (%)
Observations
4 (Control)
< 0.1%
0
99.9%
Clear, colorless solution.
60
2.5%
1
99.5%
Faint yellowing observed.
80
15.8%
3
98.2%
Noticeable yellow solution.
100
45.2%
5
95.1%
Brown solution.
Interpreting the Data:
Degradation Trend: The data clearly shows a temperature-dependent increase in degradation.
Mass Balance: A mass balance close to 100% indicates that your analytical method is detecting all major degradants. A significant drop in mass balance might suggest that some degradants are not being detected by UV (e.g., they lack a chromophore) or are volatile.[2]
Observations: Correlating physical observations (like color change) with analytical data provides a more complete picture of the degradation process.
References
Hilaris Publisher. (2024, March 28). Exploring Phenolic Compound Enrichment in Bakery Products as a Novel Approach for Maillard Reaction Control.
MDPI. (2024, March 21). Bakery Product Enrichment with Phenolic Compounds as an Unexplored Strategy for the Control of the Maillard Reaction. Retrieved from [Link]
PubMed. (2022, November 16). Food polyphenols and Maillard reaction: regulation effect and chemical mechanism. Retrieved from [Link]
Hep Journals. (n.d.). Impact and inhibitory mechanism of phenolic compounds on the formation of toxic Maillard reaction products in food. Retrieved from [Link]
LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
MDPI. (2024, October 3). Study of the Oxidation of Phenol in the Presence of a Magnetic Composite Catalyst CoFe2O4/Polyvinylpyrrolidone. Retrieved from [Link]
ResearchGate. (n.d.). Maillard Reaction and Phenolic Compounds. Retrieved from [Link]
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
ResearchGate. (n.d.). Effect of temperature on the oxidation of phenol. Reaction conditions:.... Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Noncatalytic Oxidation of Phenol in Aqueous Solutions. Retrieved from [Link]
RSC Publishing. (2019, December 11). OH radicals reactivity towards phenol-related pollutants in water: temperature dependence of the rate constants and novel insights into the [OH–phenol]˙ adduct formation. Retrieved from [Link]
MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction. Retrieved from [Link]
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. Retrieved from [Link]
LinkedIn. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
ScienceDirect. (2013). Forced degradation and impurity profiling. Retrieved from [Link]
ChemBK. (2025, August 19). 4-hydroxy-4-methylpentan-2-one. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing. Retrieved from [Link]
IRJET. (2024, July 15). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 5-phenyl-5-hydroxy-4-methylpentan-3-one. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 2-Pentanone, 4-hydroxy-4-methyl- (CAS 123-42-2). Retrieved from [Link]
Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
IJCRT.org. (n.d.). Force Degradation And Stability Indicating Method For Impurity Profiling. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2013, March). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
ACS Publications. (n.d.). Volatile Components of the Thermal Degradation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone. Retrieved from [Link]
Addressing steric hindrance challenges in 2-(4-Hydroxyphenyl)-4-methylpentan-3-one reactions
Technical Support Center: 2-(4-Hydroxyphenyl)-4-methylpentan-3-one A Senior Application Scientist's Guide to Overcoming Steric Hindrance Welcome to the technical support guide for 2-(4-Hydroxyphenyl)-4-methylpentan-3-one...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
A Senior Application Scientist's Guide to Overcoming Steric Hindrance
Welcome to the technical support guide for 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS No. 111873-62-2). This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique synthetic challenges posed by this molecule's structure. My goal is to move beyond simple protocols and provide a deeper understanding of why certain strategies are effective, empowering you to troubleshoot and optimize your reactions with confidence.
The core challenge with this molecule lies in the significant steric hindrance around its two key functional groups: the ketone and the phenolic hydroxyl group. The bulky isopropyl group adjacent to the carbonyl and the entire substituted pentanone backbone impede access to the otherwise reactive phenol. This guide is structured to address these issues head-on, providing both high-level FAQs and in-depth troubleshooting for specific experimental failures.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect 2-(4-Hydroxyphenyl)-4-methylpentan-3-one?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups in a molecule obstructs the path of incoming reagents, slowing down or preventing a chemical reaction.[1][2] In 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, two primary sites are affected:
The Carbonyl Group (Ketone): The ketone is flanked by a methyl group on one side and a bulky isopropyl group on the other. This "crowding" makes it difficult for nucleophiles to approach the electrophilic carbonyl carbon, significantly reducing the rate of nucleophilic addition reactions compared to less substituted ketones.[3]
The Phenolic Hydroxyl Group: While the hydroxyl group itself is small, reactions involving it (like etherification or esterification) can be hindered by the large substituent on the phenyl ring. Furthermore, access to the ortho positions of the phenyl ring is restricted, which can affect reactions like electrophilic aromatic substitution.
Q2: My standard nucleophilic addition protocol for ketones is failing. What's the first thing I should consider?
A2: The primary issue is likely the steric bulk around the carbonyl. Standard, sterically demanding nucleophiles (like Grignard reagents from bulky alkyl halides) will struggle to access the carbonyl carbon.[2] Your first consideration should be to re-evaluate the nucleophile and the catalyst. Consider using smaller, more potent nucleophiles. Alternatively, enzymatic or catalytic approaches that can overcome steric barriers, such as using specific alcohol dehydrogenases for reduction, are highly effective.[4]
Q3: Are there general strategies to improve yields in reactions involving either the ketone or the phenol?
A3: Yes. The overarching strategies involve mitigating the steric effects:
Catalyst Selection: Employ catalysts with tailored ligand spheres that create an "open" and accessible active site. For the phenol, this might be a copper-picolinic acid system for O-arylation.[5] For the ketone, it could be a highly active palladium catalyst for cross-coupling.[6]
Reagent Choice: Use smaller, more reactive, or specialized reagents. For example, instead of a bulky base, a stronger, non-nucleophilic base might be more effective for deprotonating the phenol without interfering with other sites.
Reaction Conditions: Increasing temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously as it can also promote side reactions like elimination over substitution.[7][8] In some cases, high pressure can also favor the formation of the more compact transition state required for addition.[6]
Biocatalysis: Enzymes have evolved to have highly specific active sites that can accommodate bulky substrates and catalyze reactions with high selectivity, often under mild conditions.[4]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a "Problem, Probable Cause, and Solution" format.
Issue 1: Low or No Conversion in Nucleophilic Addition to the Ketone
Problem: You are attempting a Grignard reaction, organolithium addition, or similar nucleophilic attack on the carbonyl group, but you recover mostly starting material.
Probable Cause: The nucleophile is too sterically bulky to approach the hindered carbonyl carbon. The transition state is too high in energy due to steric repulsion between the nucleophile and the isopropyl/hydroxyphenyl groups.[3][8]
Solutions:
Switch to a Biocatalytic Approach (Asymmetric Reduction): For the reduction of the ketone to a chiral alcohol, alcohol dehydrogenases (ADHs) are an excellent choice. Many ADHs have active sites capable of accommodating "bulky-bulky" ketones and can provide high conversion and excellent enantioselectivity under mild aqueous conditions.[4]
Employ Organocatalysis: Certain small-molecule organocatalysts can be effective. For example, in aldol-type reactions, proline-based catalysts can facilitate addition by forming a less-hindered enamine intermediate.[9]
Use a Less Bulky Nucleophile: If possible, redesign your synthesis to use a smaller nucleophile.
Increase Reaction Temperature: Carefully increase the reaction temperature in 10 °C increments. Monitor closely for decomposition or the formation of side products.
Issue 2: Failure of Phenolic O-Arylation or O-Alkylation (Williamson Ether Synthesis)
Problem: You are attempting to form an ether bond using the phenolic hydroxyl group with an aryl or alkyl halide, but the reaction yields are poor.
Probable Cause: Standard Williamson ether synthesis conditions (e.g., NaH or K₂CO₃ with an alkyl halide) often fail with hindered phenols. The nucleophilic attack by the phenoxide is sterically impeded. For O-arylation, traditional Ullmann conditions often require harsh temperatures that are incompatible with other functional groups.
Solutions:
Utilize Modern Cross-Coupling Methods: The Buchwald group has developed highly effective copper-catalyzed methods for the O-arylation of sterically hindered phenols. These reactions proceed under much milder conditions than traditional methods.[5][10] A typical system uses a copper(I) source with a specific ligand, such as picolinic acid, in a suitable solvent like DMSO.[5]
Metal-Free Reductive Etherification: A recently developed method uses chlorodimethylsilane (CDMS) and a thiourea catalyst to activate the carbonyl partner for reaction with hindered alcohols, providing a powerful alternative for forming complex ethers.[11]
Optimize Base and Solvent: Use a strong, non-nucleophilic base like potassium tert-butoxide to ensure complete deprotonation of the phenol. A polar aprotic solvent like DMF or DMSO can help accelerate the Sₙ2 reaction.
Issue 3: Dominance of Side Products in Cross-Coupling Reactions
Problem: When attempting to synthesize analogs via carbonylative cross-coupling (e.g., Suzuki-Miyaura), you observe significant formation of the non-carbonylative biaryl side-product.
Probable Cause: The migratory insertion of carbon monoxide (CO) into the palladium-aryl bond is often a slow step, especially with sterically hindered substrates. If this step is too slow, direct reductive elimination can occur, leading to the undesired biaryl product.[6]
Solutions:
Catalyst Selection is Critical: Standard phosphine-based palladium catalysts are often ineffective. Catalysts with bulky, electron-rich N-heterocyclic carbene (NHC) ligands, such as the PEPPSI-IPr catalyst, have been shown to be highly efficient for carbonylative couplings of hindered substrates.[6]
Optimize CO Pressure: While counterintuitive, simply increasing CO pressure may not solve the problem and can sometimes inhibit the reaction. The optimal pressure must be determined empirically.[6]
Use Additives: The addition of salts like lithium bromide (LiBr) can sometimes facilitate the desired reaction pathway in Negishi-type couplings.[6]
Visualized Troubleshooting and Workflows
A logical approach is crucial when troubleshooting. The following diagram outlines a decision-making process for addressing common issues.
A Guide to the 1H NMR Chemical Shift Interpretation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analy...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular architecture. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, a compound of interest in various research domains. We will dissect the expected chemical shifts, multiplicities, and integration values, and compare them with a potential isomer to showcase the discerning power of this technique.
The Foundational Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By irradiating the sample with radiofrequency pulses and detecting the absorption of energy, we can obtain an NMR spectrum.
The precise frequency at which a proton absorbs energy, its "chemical shift" (δ), is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield). This sensitivity is the key to differentiating the various protons within a molecule.
Predicted ¹H NMR Spectrum of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
To interpret the ¹H NMR spectrum of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, we will analyze the distinct proton environments within the molecule.
Figure 1. Molecular structure of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one with proton labeling.
Based on established chemical shift ranges and the electronic effects of the substituents, we can predict the following ¹H NMR signals:
Protons
Integration
Multiplicity
Predicted Chemical Shift (δ, ppm)
Rationale
Ha (CH3)
3H
Doublet
~1.1
Shielded aliphatic protons, split by the adjacent methine proton (Hb).
Hb (CH)
1H
Quartet
~3.6
Deshielded by the adjacent aromatic ring and carbonyl group, split by the three methyl protons (Ha).
Hc (CH(CH3)2)
1H
Septet
~2.8
Deshielded by the adjacent carbonyl group, split by the six equivalent methyl protons (Hd).
Hd (CH(CH3 )2)
6H
Doublet
~1.0
Shielded aliphatic protons, split by the adjacent methine proton (Hc).
He (Aromatic)
2H
Doublet
~7.0
Aromatic protons ortho to the hydroxyl group, deshielded by the aromatic ring current but slightly shielded by the electron-donating -OH group.[1][2] Split by the adjacent meta protons (Hf).
Hf (Aromatic)
2H
Doublet
~6.7
Aromatic protons meta to the hydroxyl group, more shielded than the ortho protons.[1][2] Split by the adjacent ortho protons (He).
HOH
1H
Singlet (broad)
4-7
The chemical shift is variable and depends on concentration, solvent, and temperature.[3][4] The signal is often broad and may not show coupling due to rapid proton exchange.[4]
Distinguishing Isomers: A Comparative Analysis
To illustrate the diagnostic power of ¹H NMR, let's compare the predicted spectrum of our target molecule with that of a constitutional isomer, 3-(4-Hydroxyphenyl)-4-methylpentan-2-one .
Figure 2. Molecular structure of the isomer 3-(4-Hydroxyphenyl)-4-methylpentan-2-one.
The key differences in the ¹H NMR spectrum of the isomer would be:
A sharp singlet for the acetyl group (CH3CO-): This would appear around δ 2.1 ppm, a characteristic chemical shift for methyl ketones.[5] This singlet, integrating to 3H, would be a clear diagnostic peak.
Shifted and different multiplicity for the methine proton: The proton at C3 (Hb') would now be adjacent to the aromatic ring and the isopropyl group. Its chemical shift and splitting pattern would be significantly different from Hb in the original molecule. It would likely appear as a doublet, split only by the proton on the adjacent isopropyl group.
The isopropyl group signals would also be altered: The chemical shifts of the methine and methyl protons of the isopropyl group would be influenced by the adjacent chiral center at C3, potentially leading to more complex splitting patterns.
This comparative analysis underscores how subtle changes in molecular structure lead to distinct and predictable changes in the ¹H NMR spectrum, allowing for confident structural assignment.
Experimental Protocol for ¹H NMR Acquisition
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum.
FTIR spectral analysis and functional group assignment for 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Executive Summary & Strategic Context In pharmaceutical and fine chemical development, 2-(4-Hydroxyphenyl)-4-methylpentan-3-one represents a critical structural motif often encountered as a metabolic intermediate or a fu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In pharmaceutical and fine chemical development, 2-(4-Hydroxyphenyl)-4-methylpentan-3-one represents a critical structural motif often encountered as a metabolic intermediate or a functionalized building block for phenolic drugs. Its structural integrity relies on the precise arrangement of a hindered ketone , a phenolic hydroxyl , and a branched aliphatic backbone .
This guide objectively compares Fourier Transform Infrared (FTIR) Spectroscopy against alternative analytical techniques (NMR, HPLC-MS) for the rapid qualification of this compound. While NMR remains the gold standard for ab initio structural elucidation, this guide demonstrates that FTIR is the superior modality for Process Analytical Technology (PAT) and High-Throughput Screening (HTS) due to its sensitivity to hydrogen-bonding networks and carbonyl environments.
The Analytical Challenge
The primary challenge in analyzing this molecule is distinguishing the saturated ketone (target) from potential conjugated enone precursors or dehydrated impurities common in aldol-type syntheses.
Comparative Analysis: FTIR vs. Alternatives
The following decision matrix contrasts FTIR against Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for this specific application.
Feature
FTIR (ATR Mode)
1H-NMR (500 MHz)
HPLC-MS (Reverse Phase)
Primary Utility
Rapid Functional Group ID & Polymorph Screening
Structural Elucidation & Connectivity
Purity Quantitation & Trace Analysis
Sample Prep
None (Neat Solid/Oil)
Dissolution (Deuterated Solvent)
Dissolution & Filtration
Time-to-Result
< 1 Minute
15–30 Minutes
20–45 Minutes
Differentiation
Excellent for H-bonding & C=O environment
Perfect for H-H connectivity
Separates impurities but lacks structural specificty
Cost Per Sample
< $1.00
> $50.00
> $25.00
Workflow Visualization
The diagram below illustrates where FTIR fits into the drug development lifecycle compared to NMR/HPLC.
Figure 1: Analytical decision workflow. FTIR serves as the rapid "gatekeeper" to prevent wasting expensive NMR/HPLC resources on failed synthesis batches.
Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducibility and minimize spectral artifacts (such as water vapor interference), the following protocol utilizes Attenuated Total Reflectance (ATR) , the industry standard for solid/oil analysis.
Materials & Instrumentation[1][2]
Spectrometer: PerkinElmer Spectrum 3 or Thermo Nicolet iS50 (or equivalent).
Crystal: Diamond/ZnSe single-bounce ATR.
Detector: DTGS (Deuterated Triglycine Sulfate) for standard resolution; MCT for high-sensitivity kinetics.
Resolution: 4 cm⁻¹.
Scans: 32 scans (background and sample).
Step-by-Step Methodology
System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
Sample Loading:
If Solid: Place ~5 mg of the compound on the crystal. Apply pressure using the slip-clutch arm until the force gauge indicates optimal contact (typically 80–100 N).
If Oil: Apply a thin film covering the active crystal area (2 mm diameter). No pressure arm is needed.
Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
Processing: Apply Automatic Baseline Correction and ATR Correction (to account for penetration depth dependence on wavelength).
Validation: Verify the absence of a broad "shark fin" peak at 3400 cm⁻¹ (indicating wet solvent) unless characterizing hydrates.
Spectral Analysis & Functional Group Assignment
This section provides the definitive assignment of vibrational modes for 2-(4-Hydroxyphenyl)-4-methylpentan-3-one .
Structural Logic
The molecule consists of three distinct vibrational zones:
The Phenolic "Head": Dominated by O-H stretching and aromatic ring modes.
The Ketone "Core": A non-conjugated carbonyl group.
The Aliphatic "Tail": Isopropyl and methine C-H modes.
Critical Distinction: Unlike many aromatic ketones (e.g., acetophenone), the carbonyl in this molecule is NOT conjugated to the aromatic ring (separated by a methine group). Consequently, the C=O stretch appears at a higher frequency (~1715 cm⁻¹) compared to conjugated ketones (~1680 cm⁻¹).
Detailed Assignment Table
Frequency (cm⁻¹)
Intensity
Functional Group
Vibrational Mode
Diagnostic Value
3200–3500
Broad, Medium
Phenolic O-H
Stretching (H-bonded)
Indicates presence of -OH; width correlates to H-bond strength.
2950–2970
Strong, Sharp
Alkyl C-H
Asym. Stretch (-CH₃)
Characteristic of the isopropyl methyl groups.
2870–2930
Medium
Alkyl C-H
Sym. Stretch (-CH₂-/-CH-)
General aliphatic backbone confirmation.
1710–1720
Strong, Sharp
Ketone C=O
Stretching
PRIMARY ID PEAK. Confirms non-conjugated ketone.
1610, 1595
Medium
Aromatic C=C
Ring Breathing
"Doublet" typical of para-substituted aromatic rings.
1515
Strong
Aromatic C=C
Ring Stretch
Diagnostic for para-substitution (1,4-disubstituted benzene).
1360–1385
Medium
Isopropyl -CH(CH₃)₂
Gem-Dimethyl Bend
"Gem-dimethyl doublet"; confirms the isopropyl tail.
1220–1260
Strong
Phenolic C-O
Stretching
Confirms the C-O-H linkage on the ring.
815–830
Strong
Aromatic C-H
Out-of-Plane (OOP) Bend
Definitive for para-substitution (2 adjacent H's).
Mechanism of Action: Vibrational Coupling
The diagram below maps the atomic connectivity to the observed spectral bands, explaining why specific shifts occur.
Figure 2: Functional group mapping. Note that the "Linker" isolates the Carbonyl from the Ring, preventing conjugation and keeping the C=O frequency high (>1700 cm⁻¹).
Troubleshooting & Common Impurities
In a synthesis context, this molecule is often derived from an aldol condensation followed by hydrogenation. FTIR is the fastest way to detect incomplete reactions.
Impurity / Scenario
Spectral Indicator (FTIR)
Corrective Action
Unreacted Aldehyde
Sharp doublet at 2720 & 2820 cm⁻¹ (Fermi resonance).
Continue reaction; add scavenger.
Enone Intermediate
C=O shifts down to ~1670–1690 cm⁻¹ due to conjugation.
Incomplete hydrogenation; return to reduction step.
Residual Solvent (Water)
Broad, shapeless hump >3400 cm⁻¹ masking the OH stretch.
Dry sample in vacuum oven.
Phenol Oxidation (Quinone)
Appearance of new C=O doublet at 1650–1670 cm⁻¹ .
Purify immediately; check antioxidant levels.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
NIST Chemistry WebBook. Infrared Spectra of Structural Analogs (4-Hydroxy-4-methyl-2-pentanone). National Institute of Standards and Technology. Available at: [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for para-substituted benzene ring modes).
Validation
Comparative Guide: Reactivity & Performance of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Topic: Comparing Reactivity of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one vs. Other Phenolic Ketones Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing Reactivity of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one vs. Other Phenolic Ketones
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Technical Comparison Guide
Executive Summary
This guide provides a technical analysis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS 111873-62-2), a structural analog and metabolite of Bisphenol A (BPA).[1] Unlike common phenolic ketones such as 4-Hydroxyacetophenone (4-HAP) , this molecule features a highly specific steric environment: a carbonyl group flanked by a secondary benzylic carbon and a bulky isopropyl group.
This structural configuration creates a "Reactivity Dichotomy" :
Hindered Carbonyl: Significantly reduced nucleophilic susceptibility compared to acetophenone derivatives.
Labile Benzylic Center: High susceptibility to oxidative degradation and radical abstraction at the C2 position.
Active Phenol: Retains typical phenolic nucleophilicity, distinct from "sterically hindered phenols" (e.g., BHT) where the hydroxyl group itself is blocked.
Structural Analysis & Steric Environment
To understand the reactivity differences, we must first visualize the steric landscape.
The following diagram illustrates the competing electronic and steric forces within the target molecule compared to 4-HAP.
Figure 1: Comparative Reactivity Map. Note the inversion of reactivity: The target molecule has a less reactive ketone but a more reactive carbon backbone compared to 4-HAP.
Detailed Reactivity Profile
Carbonyl Chemistry: The Steric Blockade
The most distinct difference lies in the ketone's electrophilicity.
4-HAP: The carbonyl carbon is sterically open. Reactions like Schiff base formation (with amines) or reduction (with NaBH4) proceed rapidly at room temperature.
Target Molecule: The carbonyl is flanked by an isopropyl group (
) and a substituted ethyl group (). This creates a "steric pocket" that retards the approach of nucleophiles.
Implication: In drug synthesis, using this ketone as a scaffold for reductive amination requires higher temperatures or stronger Lewis acid catalysts (e.g.,
) compared to acetophenones.
Benzylic Stability: The Achilles' Heel
Target Molecule: The C2 position is a tertiary benzylic carbon . The C-H bond dissociation energy (BDE) is significantly lowered by resonance stabilization from the phenyl ring and hyperconjugation from the methyl/carbonyl groups.
Risk:[3][4] High susceptibility to auto-oxidation (peroxide formation) upon exposure to air/light.
4-HAP: Lacks a benzylic C-H on the alkyl side. The methyl group is alpha-carbonyl but not benzylic. It is oxidatively stable.
Phenolic Functionality
Unlike "Sterically Hindered Phenols" (e.g., BHT, where t-butyl groups block the OH), the steric bulk in the target molecule is distal to the hydroxyl group.
Observation: The O-alkylation rates (e.g., reaction with alkyl halides) are comparable between the target and 4-HAP.
Quantitative Comparison Data
The following table summarizes the physicochemical and reactivity differences.
Feature
2-(4-Hydroxyphenyl)-4-methylpentan-3-one
4-Hydroxyacetophenone (4-HAP)
Sterically Hindered Phenol (e.g., BHT)
Carbonyl Type
Non-conjugated, Dialkyl Ketone
Conjugated, Methyl Ketone
None (usually)
Steric Hindrance (C=O)
High (Isopropyl + Benzylic flank)
Low (Methyl flank)
N/A
Schiff Base Formation
Slow ()
Fast ()
N/A
Phenolic OH Reactivity
High (Accessible)
High (Accessible)
Low (Blocked by ortho-groups)
Oxidative Stability
Low (Labile tertiary benzylic H)
High
High (Antioxidant nature)
Biological Activity
Estrogenic (BPA Metabolite)
Anti-irritant / Preservative
Antioxidant
Experimental Protocols
These protocols are designed to validate the reactivity differences described above.
Protocol A: Comparative Schiff Base Formation (Demonstrating Steric Hindrance)
Objective: To demonstrate the reduced carbonyl reactivity of the target molecule vs. 4-HAP.
Preparation: Prepare two reaction vials.
Vial A: 1.0 mmol 2-(4-Hydroxyphenyl)-4-methylpentan-3-one in 5 mL Ethanol.
Vial B: 1.0 mmol 4-Hydroxyacetophenone in 5 mL Ethanol.
Reagent Addition: Add 1.1 mmol 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution (in
/EtOH) to each vial.
Observation:
Vial B (4-HAP): Immediate formation of a red/orange precipitate (hydrazone) at Room Temperature (RT).
Vial A (Target): Minimal precipitation at RT. Requires heating to 60°C for >30 minutes to observe significant precipitation.
Objective: To prove that the steric bulk does not affect the phenolic hydroxyl.
Setup: Dissolve 1.0 mmol of the target molecule in Acetone (10 mL).
Base: Add 1.5 mmol anhydrous
.
Electrophile: Add 1.2 mmol Methyl Iodide (MeI).
Conditions: Reflux for 2 hours.
Result: TLC will show complete conversion to the methyl ether (anisole derivative).
Comparison: The reaction rate is identical to that of 4-HAP under the same conditions, confirming that the steric hindrance is localized to the ketone backbone, not the aromatic ring.
Synthesis & Pathway Visualization
The target molecule is often synthesized via acid-catalyzed condensation or as a metabolic product. Below is the pathway comparison.
Figure 2: Synthesis and degradation pathways. Note that the molecule is both a synthetic target and a metabolic byproduct.[1]
References
Smolecule. (2023). 2-(4-Hydroxyphenyl)-4-methylpentan-3-one: Chemical Properties and Biological Activity. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). 4-Hydroxyacetophenone: Compound Summary and Reactivity.
Expert Panel for Cosmetic Ingredient Safety. (2022).[2] Safety Assessment of Hydroxyacetophenone as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from
BenchChem. (2025).[5] Comparative Reactivity of Alpha-Haloacetophenones. Retrieved from
NIST Chemistry WebBook. Phenol, 2-methyl- and Acetophenone derivatives Thermochemistry. Retrieved from
Purity Validation of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one: A Comparative Guide to GC-MS vs. LC-MS Workflows
As drug development and advanced polymer chemistry evolve, the analytical rigor applied to intermediates and active compounds must scale accordingly. 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (C₁₂H₁₆O₂) is a highly reacti...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and advanced polymer chemistry evolve, the analytical rigor applied to intermediates and active compounds must scale accordingly. 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (C₁₂H₁₆O₂) is a highly reactive phenolic ketone. It serves as a critical chain extender in thermoplastic elastomers and is heavily scrutinized in toxicological studies as a potential endocrine disruptor and bisphenol A (BPA) metabolite[1].
Validating the absolute purity of this compound is analytically demanding. This guide provides a comprehensive, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms like LC-MS and HPLC-UV, complete with self-validating experimental protocols designed for the modern analytical laboratory.
The Analytical Challenge: Causality of Method Selection
The structural anatomy of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one presents a dual challenge: it possesses a sterically hindered pentanone backbone and a highly polar phenolic hydroxyl (-OH) group[1].
The GC-MS Bottleneck:
If injected natively into a GC system, the free phenolic -OH group acts as a strong hydrogen-bond donor. It interacts aggressively with the residual silanol groups on the stationary phase of fused-silica capillary columns. This causality results in severe peak tailing, irreversible column adsorption, and thermal degradation at elevated injection port temperatures[2].
The Chemical Solution:
To harness the high-resolution separation power of GC-MS, derivatization is strictly mandatory . By employing a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% trimethylchlorosilane (TMCS), the acidic proton of the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) ether[2][3]. This transformation eliminates hydrogen bonding, drastically lowers the boiling point, and ensures sharp, symmetrical chromatographic peaks.
While Liquid Chromatography-Mass Spectrometry (LC-MS) bypasses the need for derivatization by operating in the liquid phase, it introduces its own set of challenges, namely matrix-induced ion suppression during Electrospray Ionization (ESI)[4][5].
Comparative Performance Data
To objectively select the best platform for purity validation, we must weigh chromatographic resolution, sensitivity, and matrix susceptibility. The table below summarizes the quantitative and qualitative performance metrics of the three primary analytical workflows.
Analytical Parameter
GC-MS (Derivatized)
LC-MS/MS (ESI)
HPLC-UV (DAD)
Separation Mechanism
Boiling point & volatility (Gas phase)
Hydrophobicity (Liquid phase)
Hydrophobicity (Liquid phase)
Derivatization
Mandatory (Silylation)
Not required
Not required
Sensitivity (LOD)
0.1 - 1.0 ng/mL
0.05 - 0.5 ng/mL
50 - 100 ng/mL
Matrix Effects
Low (EI is highly reproducible)
High (Ion suppression in ESI)
Low (Optical detection)
Structural Elucidation
Excellent (Standardized 70 eV EI libraries)
Good (Requires MS/MS optimization)
Poor (Only chromophore data)
Sample Throughput
Moderate (Requires 60 min incubation)
High
High
Visualizing the Analytical Workflow
The decision-making process for analyzing phenolic ketones requires a strict adherence to chemical compatibility. The workflow below maps the logical routing of the sample based on the chosen analytical platform.
Analytical workflow for purity validation of phenolic ketones via GC-MS and LC-MS.
Self-Validating GC-MS Protocol for Purity Determination
A protocol is only scientifically sound if it can prove its own efficacy during the run. The following methodology utilizes an Internal Standard (IS) and Dual-Mass Monitoring to create a self-validating system.
By monitoring both the expected mass of the TMS-derivative and the native mass of the underivatized compound, the analyst can instantly verify that the silylation reaction reached 100% completion. If the native mass appears, the derivatization failed, and the purity calculation is voided.
Step-by-Step Methodology
Phase 1: Sample Preparation & Internal Standard Spiking
Accurately weigh 10.0 mg of the 2-(4-Hydroxyphenyl)-4-methylpentan-3-one sample.
Dissolve the compound in 10.0 mL of anhydrous ethyl acetate (GC-grade) to create a 1 mg/mL stock solution.
Transfer 100 µL of the stock solution to a 2 mL glass GC autosampler vial.
Add 50 µL of the Internal Standard solution (4-phenylphenol, 1 mg/mL in ethyl acetate). Causality: 4-phenylphenol is chosen because it possesses a similar phenolic structure, ensuring it reacts with the derivatizing agent at a comparable kinetic rate.
Phase 2: Silylation (Derivatization)
5. Add 100 µL of BSTFA containing 1% TMCS to the vial[2][3].
6. Add 50 µL of anhydrous pyridine. Causality: Pyridine acts as both an acid scavenger (neutralizing the reaction byproducts) and a catalyst to drive the silylation forward[3].
7. Seal the vial with a PTFE-lined cap and incubate in a heating block at 70°C for exactly 60 minutes[2].
8. Allow the vial to cool to room temperature prior to injection.
Phase 3: GC-MS Instrumental Parameters
9. Column: Equip the GC with a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or HP-5ms, 30 m × 0.25 mm i.d., 0.25 μm film thickness)[3].
10. Injection: Inject 1.0 µL of the derivatized sample at an inlet temperature of 280°C using a 10:1 split ratio.
11. Oven Program: Set the initial oven temperature to 70°C (hold for 1 min). Ramp at 15°C/min to 280°C, and hold for 5 minutes[3].
12. Detection (Self-Validation Step): Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the detector to Selected Ion Monitoring (SIM) mode.
Target Ion: Monitor the calculated m/z for the mono-TMS derivative of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one.
Validation Ion: Simultaneously monitor the m/z of the native, underivatized compound (192.25 g/mol ). The total absence of the native m/z peak validates that the sample preparation was perfectly executed.
References
National Institutes of Health (PMC). "Targeted analysis of microbial-generated phenolic acid metabolites derived from grape flavanols by gas chromatography-triple quadrupole mass spectrometry". Available at: [Link]
MDPI. "Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS". Available at:[Link]
National Institutes of Health (PMC). "Stabilities of tocopherols and phenolic compounds in virgin olive oil during thermal oxidation". Available at:[Link]
Comprehensive Comparison Guide: Reference Standards for 2-(4-Hydroxyphenyl)-4-methylpentan-3-one Quantification
As analytical methodologies in toxicology and polymer chemistry advance, the precise quantification of phenolic compounds has become a critical regulatory and research requirement. 2-(4-Hydroxyphenyl)-4-methylpentan-3-on...
Author: BenchChem Technical Support Team. Date: March 2026
As analytical methodologies in toxicology and polymer chemistry advance, the precise quantification of phenolic compounds has become a critical regulatory and research requirement. 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS: 111873-62-2) is a highly versatile organic compound characterized by a pentanone backbone and a phenolic hydroxyl group [1].
While it is utilized in the chemical industry as a chain extender and cross-linking agent for thermoplastic elastomers and epoxy resins, its significance in biological monitoring is profound. The compound is formed as a mammalian metabolite of bisphenol A (BPA) and exhibits notable endocrine-disrupting properties, including estrogen receptor interaction and the inhibition of endothelial nitric oxide synthase (eNOS), which is crucial for vascular homeostasis [1].
To accurately quantify this compound in complex matrices (e.g., wastewater, human serum, or polymer leachates), selecting the correct reference standard is paramount. This guide objectively compares the performance of different reference standard grades and provides a self-validating experimental protocol for robust LC-MS/MS quantification.
Reference Standard Selection: An Objective Comparison
The accuracy of any mass spectrometry-based assay is fundamentally tethered to the quality of its reference standard. Below is a comparative analysis of the three primary tiers of reference standards available for 2-(4-Hydroxyphenyl)-4-methylpentan-3-one.
Table 1: Performance Comparison of Reference Standard Grades
Standard Grade
Metrological Traceability
Matrix Effect Mitigation
Relative Cost
Optimal Use Case
Unlabeled Analytical Standard
High (>98% purity by HPLC/NMR)
Poor. Cannot correct for ion suppression in complex biological samples.
Low ($)
In vitro assays, pure polymer characterization, and simple matrix LC-UV/GC-FID workflows.
Stable Isotope-Labeled (SIL) (e.g., or )
High (Isotopic purity >99%)
Excellent. Co-elutes with the analyte, experiencing identical ion suppression/enhancement.
High ($)
Quantitative LC-MS/MS in complex biological matrices (serum, urine, tissue homogenates).
Certified Reference Material (CRM)
Absolute (ISO 17034 / ISO 17025 accredited)
Varies (Depends if the CRM is labeled or unlabeled).
Very High ()
Regulatory compliance, forensic toxicology, and inter-laboratory method validation.
Application Scientist Insight: For biological quantification, relying solely on an unlabeled analytical standard will lead to significant quantitative bias. Biological matrices contain endogenous lipids and salts that compete for charge droplets in the Electrospray Ionization (ESI) source, causing signal suppression. A Stable Isotope-Labeled (SIL) standard is structurally identical but mass-shifted, allowing it to act as an ideal internal standard that perfectly corrects for these matrix effects.
Mechanistic Pathways & Biological Relevance
Understanding the biological pathway of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one is essential for designing appropriate extraction and quantification methodologies. Because it is a downstream metabolite of BPA, it often circulates in conjugated forms (glucuronides or sulfates) which must be cleaved prior to analysis.
Metabolic pathway of BPA to 2-(4-Hydroxyphenyl)-4-methylpentan-3-one and its biological targets.
To ensure high-fidelity data, the following protocol details a self-validating system for the quantification of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one in biological matrices. Every step is designed with explicit causality to maximize analyte recovery and minimize isobaric interference.
Step-by-Step Methodology
Step 1: Sample Aliquoting & Isotope Spiking
Action: Transfer 500 µL of the biological sample (e.g., urine or serum) to a clean microcentrifuge tube. Immediately spike with 10 µL of a Stable Isotope-Labeled (SIL) standard (e.g., 100 ng/mL
-labeled analog).
Causality: Spiking the internal standard at the very beginning of the protocol ensures that any physical loss of the analyte during subsequent extraction or evaporation steps is proportionally mirrored by the SIL standard, maintaining a constant analyte-to-IS ratio.
Step 2: Enzymatic Deconjugation
Action: Add 250 µL of ammonium acetate buffer (pH 5.0) and 10 µL of
-glucuronidase/arylsulfatase enzyme. Incubate at 37°C for 2 hours.
Causality: In mammalian systems, the phenolic hydroxyl group of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one undergoes rapid Phase II metabolism, forming highly polar glucuronide and sulfate conjugates. Enzymatic cleavage is mandatory to revert these metabolites back to the free aglycone for accurate "total" quantification.
Step 3: Solid Phase Extraction (SPE)
Action: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 2 mL methanol followed by 2 mL MS-grade water. Load the deconjugated sample. Wash with 2 mL of 5% methanol in water. Elute the target compound with 2 mL of 100% methanol. Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.
Causality: The HLB sorbent utilizes a dual-retention mechanism. It strongly captures the hydrophobic pentanone backbone of the analyte while allowing polar matrix interferents (salts, proteins, and urea) to be washed away in the 5% methanol step. This drastically reduces ion suppression in the mass spectrometer.
Step 4: UHPLC Separation
Action: Inject 5 µL onto a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: Water with 0.01% Ammonium Hydroxide.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 5 minutes.
Causality: The slightly basic mobile phase (ammonium hydroxide) promotes the deprotonation of the phenolic hydroxyl group (-OH) in the liquid phase prior to aerosolization. This drastically enhances ionization efficiency in negative electrospray ionization (ESI-).
Step 5: MS/MS Detection (MRM Mode)
Action: Operate the mass spectrometer in ESI- mode using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transition for the deprotonated molecule
. For 2-(4-Hydroxyphenyl)-4-methylpentan-3-one (MW 192.25 g/mol ), monitor the transition 191.1 149.1 (representing the loss of the propyl/ketone moiety).
Causality: MRM provides the highest degree of specificity. By filtering for a specific precursor mass in Quadrupole 1, fragmenting it in the collision cell, and filtering for a specific product ion in Quadrupole 3, the detector effectively blinds itself to background isobaric chemical noise, ensuring only the target analyte is quantified.
Step-by-step LC-MS/MS analytical workflow for the quantification of phenolic metabolites.
References
Comparative
Comparative study of antioxidant properties of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
The following guide provides a rigorous comparative analysis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one , a phenolic compound with a dual profile: a functional antioxidant in polymer chemistry and a bioactive metabolite...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a rigorous comparative analysis of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one , a phenolic compound with a dual profile: a functional antioxidant in polymer chemistry and a bioactive metabolite with significant toxicological implications in drug development.
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Material Scientists
Executive Summary
2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS: 111873-62-2) represents a critical case study in the dichotomy between chemical antioxidant efficacy and biological safety. Structurally, it is a hindered phenol capable of scavenging peroxyl radicals, making it effective as a chain extender and stabilizer in elastomers. However, for drug development professionals, it is primarily identified as a metabolite of Bisphenol A (BPA) with documented estrogenic activity and pro-oxidant effects in specific cellular environments (e.g., pancreatic
-cells).
This guide compares its performance against industry standards (BHT ,
-Tocopherol ) to delineate its viable application window.
Chemical Profile & Mechanism
Structural Analysis
The molecule features a phenolic hydroxyl group at the para position, which is the primary pharmacophore for antioxidant activity (Hydrogen Atom Transfer). The 4-methylpentan-3-one tail provides lipophilicity (increasing membrane/matrix penetration) but lacks the extensive conjugation found in flavonoids, limiting its resonance stabilization compared to polyphenols.
High in organic solvents (DMSO, Ethanol); Low in water
Mechanistic Pathway (Graphviz)
The following diagram illustrates the radical scavenging mechanism (HAT) and its divergent biological fate (Estrogen Receptor binding).
Figure 1: Dual pathway showing chemical antioxidant scavenging (solid lines) versus biological toxicity pathways (dashed lines).
Comparative Performance Analysis
A. Chemical Scavenging (Materials & Synthesis)
In polymer matrices (e.g., thermoplastic elastomers), the compound acts as a chain-breaking antioxidant. Its performance is comparable to synthetic hindered phenols.
Metric
2-(4-Hydroxyphenyl)-4-methylpentan-3-one
BHT (Standard)
-Tocopherol (Bio-Standard)
Mechanism
H-Atom Transfer (HAT)
HAT (Sterically Hindered)
HAT (Resonance Stabilized)
Lipophilicity (LogP)
~2.5 - 3.0 (Est.)
5.1
10.7
Thermal Stability
Moderate (< 200°C)
Low (Volatile)
Moderate
Application
Elastomer Chain Extender
Food/Polymer Additive
Biological Antioxidant
B. Biological Activity (Drug Development Context)
Unlike Vitamin E, which supports cell health, this compound exhibits context-dependent pro-oxidant activity .
Estrogenicity: Binds to Estrogen Receptors (ER), mimicking BPA.
Oxidative Stress: In RIN-m5F
-cells, it has been observed to decrease Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD) activity by 40–60%, leading to mitochondrial dysfunction.
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
The following workflow guides the decision process for utilizing this compound based on experimental outcomes.
Figure 2: Decision workflow distinguishing between material science utility and pharmaceutical safety risks.
References
Smolecule. (2023).[1] 2-(4-Hydroxyphenyl)-4-methylpentan-3-one: Synthesis, Biological Activity, and Applications. Retrieved from
National Institute of Standards and Technology (NIST). (2023). 2-Pentanone, 4-hydroxy-4-methyl- (Related Isomer Data). NIST Chemistry WebBook. Retrieved from
Vertex AI Search. (2023). Consolidated Search Results on CAS 111873-62-2 and Antioxidant Activity.
PubChem. (2023). Compound Summary: 2-(4-Hydroxyphenyl)-4-methylpentan-3-one.[1] National Library of Medicine. Retrieved from
Comprehensive Safe Handling and Disposal Guide: 2-(4-Hydroxyphenyl)-4-methylpentan-3-one As researchers and drug development professionals, you operate at the cutting edge of biochemical discovery. Handling highly active...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safe Handling and Disposal Guide: 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
As researchers and drug development professionals, you operate at the cutting edge of biochemical discovery. Handling highly active compounds requires not only precision in the assay but also uncompromising rigor in safety and environmental stewardship.
2-(4-Hydroxyphenyl)-4-methylpentan-3-one (CAS: 111873-62-2) is a specialized phenolic ketone utilized in advanced research[1]. While valuable in controlled laboratory settings, it exhibits potent biological activity as an Endocrine Disrupting Chemical (EDC)[1]. Because EDCs are environmentally persistent and biologically active at trace concentrations (ng/L to µg/L)[2][3], stringent disposal protocols under the Resource Conservation and Recovery Act (RCRA) are mandatory[4]. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound.
Chemical Profile & Hazard Causality
To handle a chemical safely, one must understand the causality behind its hazards. The structure of 2-(4-hydroxyphenyl)-4-methylpentan-3-one features a hydroxyl group attached to a phenyl ring, classifying it as a phenolic compound[1].
Mechanistic Causality:
The phenolic ring of this compound structurally mimics natural steroidal estrogens (such as 17β-estradiol). This structural homology allows the compound to bind to estrogen receptors (ER), initiating unintended hormonal signaling[1][3]. Concurrently, it inhibits endothelial nitric oxide synthase (eNOS), an enzyme critical for maintaining vascular homeostasis[1].
If improperly disposed of via standard municipal drains, conventional wastewater treatment methods (like flocculation or basic aeration) fail to fully degrade phenolic EDCs[3]. Consequently, these compounds enter waterways, causing reproductive abnormalities in aquatic wildlife and posing severe public health risks[2].
Fig 1: Biological mechanism of action illustrating ER modulation and eNOS inhibition pathways.
Standard Operating Procedure (SOP) for Experimental Handling
Every protocol must function as a self-validating system to ensure operator safety and prevent environmental release.
Step 1: Engineering Controls Verification. Before opening the chemical container, verify that the chemical fume hood is operational. Self-Validation: Check the digital airflow monitor; it must read between 80-100 feet per minute (fpm). Do not proceed if the alarm is triggered.
Step 2: Personal Protective Equipment (PPE). Don standard laboratory PPE: a fully buttoned lab coat, chemical-splash goggles, and double-layered nitrile gloves. Phenolic compounds can rapidly permeate standard latex[5].
Step 3: Weighing and Transfer. Weigh the powder using an analytical balance housed within a ventilated balance enclosure. This prevents the aerosolization of the fine powder, mitigating inhalation risks and laboratory surface contamination.
Step 4: Solvent Dissolution. Dissolve the compound in appropriate organic solvents (e.g., DMSO or ethanol) strictly inside the fume hood. Keep the sash as low as possible to maximize containment.
Step-by-Step Disposal Protocols
The U.S. Environmental Protection Agency (EPA) closely monitors EDCs through the Endocrine Disruptor Screening Program (EDSP)[6][7]. To comply with federal regulations, 2-(4-hydroxyphenyl)-4-methylpentan-3-one must never be discharged into the municipal sewer system.
Solid Waste Disposal
Applies to: Residual powder, contaminated pipette tips, weighing boats, and empty primary containers.
Segregation: Collect all contaminated solid consumables in a dedicated, puncture-resistant chemical waste bin lined with a heavy-duty hazardous waste bag.
Sealing: Once the bag is 3/4 full, use the "gooseneck" method to seal it: twist the top of the bag tightly, fold it over itself, and secure it with heavy tape. This self-validating seal prevents vapor escape.
Labeling: Affix a hazardous waste label. Explicitly write: "Toxic Solid Waste - Phenolic EDC (CAS 111873-62-2)".
Liquid Waste Disposal
Applies to: Stock solutions, assay buffers containing the compound, and first-rinse washing solvents.
Collection: Pour liquid waste into a compatible High-Density Polyethylene (HDPE) carboy. Do not use metal containers, as trace degradation products may react over time.
Classification: Since the molecular formula (C12H16O2) contains no halogens (e.g., chlorine, fluorine)[1], classify and mix this strictly with Non-Halogenated Organic Waste .
Secondary Containment: Place the waste carboy in a secondary containment tray to capture any accidental overflow.
Labeling: Label the container as "Non-Halogenated Organic Hazardous Waste - Contains Endocrine Disruptors".
Why High-Temperature Incineration?
The RCRA-approved method for disposing of phenolic EDCs is high-temperature incineration[5][8]. Incineration at temperatures exceeding 1,000°C is required to completely cleave the stable aromatic phenolic ring. This thermal destruction prevents the intact molecule from leaching into the water table, a critical step since costly advanced oxidation processes (AOPs) are otherwise required to remove these persistent pollutants from water systems[2].
Fig 2: RCRA-compliant waste segregation and disposal workflow for phenolic endocrine disruptors.
Spill Response and Decontamination Workflow
In the event of an accidental spill, immediate containment is required to prevent environmental exposure.
Isolate & Alert: Evacuate non-essential personnel from the immediate area. Ensure the fume hood remains on to capture any volatile solvent vapors if the spill is liquid.
Solid Spill Cleanup: Do not dry-sweep, as this aerosolizes the EDC. Lightly mist the powder with a compatible solvent (e.g., a small amount of ethanol) or water to dampen it. Use a disposable scraper to push the material into a dustpan, then transfer it to a solid hazardous waste container.
Liquid Spill Cleanup: Cover the spill completely with an inert, non-combustible absorbent material such as vermiculite or clean sand. Caution: Do not use combustible absorbents like sawdust.
Decontamination: Once the bulk material is removed, wash the affected surface with ethanol to dissolve any residual phenolic compound, followed by a thorough wash with laboratory-grade detergent and water. Collect all paper towels used in this process as solid hazardous waste.
National Institutes of Health (NIH) / PMC. "Removal of endocrine disrupters from the contaminated environment: public health concerns, treatment strategies and future perspectives - A review." NIH.gov. 2
MDPI. "Environment-Friendly Removal Methods for Endocrine Disrupting Chemicals." MDPI.com. 3
U.S. Environmental Protection Agency (EPA). "Endocrine Disruptor Screening Program (EDSP)." EPA.gov. 6
Centers for Disease Control and Prevention (CDC) / ATSDR. "Toxicological Profile for Phenol." CDC.gov.5
U.S. Environmental Protection Agency (EPA). "Interim Final RCRA Facility Investigation (RFI) Guidance." EPA.gov.4
Defense Technical Information Center (DTIC). "Phenolic Wastewater Treatment Alternatives." DTIC.mil. 8
A Researcher's Guide to the Safe Handling of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one
Section 1: Immediate Hazard Assessment and Personal Protective Equipment (PPE) Given the structure of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, which combines a phenolic group and a ketone functional group, a cautious ap...
Author: BenchChem Technical Support Team. Date: March 2026
Section 1: Immediate Hazard Assessment and Personal Protective Equipment (PPE)
Given the structure of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, which combines a phenolic group and a ketone functional group, a cautious approach is warranted. Structurally similar compounds, such as other aromatic ketones, may cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is the first line of defense.
Engineering Controls: The Primary Barrier
Before any handling, ensure that all work is conducted in a properly functioning chemical fume hood.[3] This primary engineering control is critical for minimizing inhalation exposure to any potential vapors or aerosols. The Occupational Safety and Health Administration (OSHA) mandates that fume hoods be maintained and function correctly to protect laboratory workers.[3]
Personal Protective Equipment: Your Last Line of Defense
The following PPE is mandatory when handling 2-(4-Hydroxyphenyl)-4-methylpentan-3-one. The selection is based on established guidelines for handling ketones and other potentially hazardous laboratory chemicals.[4][5]
PPE Category
Specification
Rationale
Hand Protection
Butyl rubber or Polyvinyl Alcohol (PVA) gloves.[4][5]
Ketones can degrade common glove materials like nitrile and latex. Butyl rubber and PVA offer superior resistance to a wide range of ketones and other organic solvents.[4][5]
Eye Protection
Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards.
Protects against splashes and potential vapors that can cause serious eye irritation.[1]
Skin and Body Protection
A flame-resistant lab coat, long pants, and closed-toe shoes.
Provides a barrier against accidental spills and splashes.
Respiratory Protection
Generally not required when working in a certified chemical fume hood. For large-scale operations or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1]
A fume hood provides adequate respiratory protection under normal conditions.
Section 2: Safe Handling and Operational Protocols
Adherence to a systematic and thoughtful workflow is crucial for minimizing risks during the handling and use of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one.
Preparation and Weighing
Designate a Work Area: All handling of the solid compound should occur within a chemical fume hood.
Pre-weighing Checks: Ensure the balance is clean and calibrated. Have all necessary utensils (spatulas, weigh boats) and waste containers readily available.
Dispensing: To minimize the generation of dust, handle the solid gently. If the compound is a fine powder, consider using a glove bag for weighing if a powder-containment hood is unavailable.
Labeling: All containers holding the compound must be clearly labeled with the chemical name, structure, and any known hazards.
Solution Preparation
Solvent Selection: Choose the appropriate solvent based on your experimental needs. Be aware of the hazards associated with the chosen solvent and take appropriate precautions.
Dissolution: Add the solid to the solvent slowly while stirring to avoid splashing. If heating is required, use a controlled heating mantle and a condenser to prevent solvent loss and vapor release.
Section 3: Spill Management and Waste Disposal
Accidents can happen, but a well-defined emergency plan can significantly mitigate their impact.
Spill Cleanup Protocol
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety officer.
Containment: For small spills within the fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed waste container.
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal Plan
All waste containing 2-(4-Hydroxyphenyl)-4-methylpentan-3-one, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste.[1][6]
Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Containerization: Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste.
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup.
Section 4: Visualizing the Safety Workflow
To aid in understanding the critical decision points and safety measures, the following workflow diagram is provided.
Caption: A flowchart illustrating the key steps and decision points for the safe handling of 2-(4-Hydroxyphenyl)-4-methylpentan-3-one.
References
Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. PalmFlex. [Link]
Ketodex ketone-resistant Gauntlets. East Coast Fibreglass Supplies. [Link]
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
Chemical Safety in Laboratories. Western Washington University. [Link]
DIETHYL KETONE HAZARD SUMMARY. New Jersey Department of Health. [Link]
ACETONE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. National Center for Biotechnology Information (NCBI). [Link]
Acetone - Exposure Standard Documentation. Safe Work Australia. [Link]
SAFETY DATA SHEET - Aromatic Concentrate. Vitol. [Link]
Current occupational exposure limits for Ontario workplaces under Regulation 833. Government of Ontario. [Link]
NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Bergeson & Campbell, P.C. [Link]
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
2,2-bis(4'-hydroxyphenyl)-4-methylpentane - Substance Information. European Chemicals Agency (ECHA). [Link]